7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPUBEDBBOGGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210570 | |
| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-24-4 | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061563244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08550 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0EP5O913J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Core Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, also widely known by its code name SKF-64139, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). This enzyme catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. Due to its targeted action, this compound has been instrumental in pharmacological research to elucidate the physiological and pathological roles of epinephrine. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and biological activity, with a focus on its mechanism of action and effects in preclinical models.
Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Type |
| Molecular Formula | C₉H₉Cl₂N | C₉H₁₀Cl₃N | --- |
| Molecular Weight | 202.08 g/mol [1] | 238.5 g/mol [1] | Calculated |
| pKa (basic) | 8.5 (Predicted) | --- | Predicted |
| logP | 2.8 (Predicted) | --- | Predicted |
| Aqueous Solubility | Low (Predicted) | --- | Predicted |
| Melting Point | Not Available | Not Available | --- |
Note: Predicted values are generated using computational algorithms and should be considered as estimates. Experimental verification is recommended.
Synthesis
A common synthetic route to this compound involves the reduction of its isoquinoline precursor.[2] While specific industrial-scale optimisations exist, a general laboratory-scale protocol is outlined below.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
7,8-Dichloroisoquinoline hydrochloride
-
Platinum oxide (PtO₂)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 7,8-dichloroisoquinoline hydrochloride in methanol.
-
Add platinum oxide as a catalyst.
-
Hydrogenate the mixture at ambient temperature and pressure for approximately 1 hour. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the platinum catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude hydrochloride salt of the product.
-
To obtain the free base, dissolve the residue in water and basify with ammonium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as the final product.[2]
Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[4][5]
Inhibition of PNMT
-
Ki Value: 0.3 µM[6]
-
IC₅₀ Value: 1 x 10⁻⁷ M (0.1 µM)[5]
-
Mechanism of Inhibition: Kinetically, the compound acts as a competitive inhibitor with respect to the substrate norepinephrine.[5]
Signaling Pathway
PNMT catalyzes the conversion of norepinephrine to epinephrine, a crucial step in the catecholamine biosynthesis pathway. By inhibiting PNMT, this compound effectively blocks this conversion, leading to a decrease in epinephrine levels and a concurrent increase in norepinephrine levels.[5]
PNMT Inhibition and its Effect on Catecholamine Biosynthesis
Caption: The catecholamine biosynthesis pathway, highlighting the inhibitory action of this compound on PNMT.
The downstream consequences of PNMT inhibition are primarily related to the altered balance of catecholamines. Reduced epinephrine levels can impact various physiological processes, including cardiovascular function and metabolic regulation.[3]
In Vivo Effects
Studies in animal models have demonstrated the physiological effects of PNMT inhibition by this compound:
-
Cardiovascular Effects: In spontaneously hypertensive rats, administration of the compound (40 mg/kg, i.p., once daily for 3 days) led to a decrease in blood pressure.[4]
-
Neurochemical Effects: The same dosing regimen in rats resulted in decreased hypothalamic epinephrine levels and increased dopamine levels.[4]
-
Adrenal Gland Effects: The compound produces dose-dependent decreases in adrenal epinephrine content, with a corresponding increase in norepinephrine levels.[5]
It is important to note that at higher doses, this compound can also exhibit weak monoamine oxidase (MAO) inhibition and alpha-2 blocker activity, which may contribute to its overall pharmacological profile.[4]
Experimental Protocols
In Vitro PNMT Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against PNMT.
Materials:
-
Recombinant PNMT enzyme
-
Norepinephrine (substrate)
-
S-Adenosyl-L-methionine (SAM) (co-substrate)
-
This compound (test inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and DTT)
-
Detection system (e.g., HPLC with electrochemical detection or a specific ELISA kit for epinephrine)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate or microcentrifuge tubes, add the assay buffer, PNMT enzyme, and the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding norepinephrine and SAM.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction (e.g., by adding a stop solution like perchloric acid).
-
Quantify the amount of epinephrine produced using a suitable detection method.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by plotting the data on a dose-response curve.
Workflow for In Vitro PNMT Inhibition Assay
Caption: A generalized workflow for performing an in vitro phenylethanolamine N-methyltransferase (PNMT) inhibition assay.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of epinephrine in health and disease. Its potent and selective inhibition of PNMT provides a specific mechanism for modulating the catecholamine system. This guide has summarized its core physicochemical properties, provided a general synthesis protocol, and detailed its biological activity and mechanism of action. The provided experimental frameworks can serve as a starting point for further investigation and application of this compound in neuroscience, cardiovascular, and drug discovery research.
References
- 1. This compound hydrochloride | C9H10Cl3N | CID 123919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Effects of brain epinephrine depletion on thermoregulation, reflex bradycardia, and motor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre- and postsynaptic effects of SKF64139, a phenylethanolamine N-methyltransferase inhibitor, in conscious normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling a Key Inhibitor: The Discovery and Scientific Journey of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). Also known by its developmental code name SK&F 64139, this compound has been instrumental in elucidating the physiological and pathological roles of epinephrine. This document details the initial synthesis, key experimental protocols, quantitative biological data, and the mechanistic basis of its action, offering valuable insights for researchers in pharmacology and drug development.
Discovery and Historical Context
The story of this compound (DCTQ) begins in the laboratories of Smith Kline & French (SK&F), a pharmaceutical company with a strong interest in catecholamine research. In the mid-1970s, scientists at SK&F were actively seeking potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. The rationale was that modulating epinephrine levels could offer therapeutic benefits in conditions such as hypertension and other stress-related disorders.
A key publication in 1977 by researchers at Smith Kline & French Laboratories first described a series of substituted tetrahydroisoquinolines as potent inhibitors of PNMT. Among these, this compound, designated SK&F 64139, emerged as a particularly promising candidate due to its high potency and selectivity. A Norwegian patent filed in 1979 details a "hitherto unknown chemical process" for the industrial-scale production of 7,8-dichlorotetrahydroisoquinolines, underscoring the novelty and potential of this compound at the time.[1]
Subsequent research throughout the late 1970s and 1980s solidified the role of SK&F 64139 as a valuable pharmacological tool. These studies explored its mechanism of action, in vivo efficacy in animal models of hypertension, and its metabolic fate.[2] While it ultimately did not progress to widespread clinical use in humans, its contribution to the understanding of the adrenergic system remains significant.
Synthesis and Chemical Properties
The chemical synthesis of this compound typically involves a two-step process: the formation of the isoquinoline core followed by its reduction.
Synthesis of the Isoquinoline Core: The Pomeranz-Fritsch Reaction
The isoquinoline scaffold of SK&F 64139 is synthesized using the Pomeranz-Fritsch reaction.[3][4] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.
Experimental Protocol: Pomeranz-Fritsch Reaction for 7,8-Dichloroisoquinoline
-
Step 1: Formation of the Benzalaminoacetal. 2,3-Dichlorobenzaldehyde is reacted with 2,2-dimethoxyethylamine in an appropriate solvent (e.g., toluene) with azeotropic removal of water to form the corresponding Schiff base (a benzalaminoacetal).
-
Step 2: Acid-Catalyzed Cyclization. The crude benzalaminoacetal is then treated with a strong acid, typically concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures. This promotes the intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the aromatic 7,8-dichloroisoquinoline.
-
Step 3: Work-up and Purification. The reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent (e.g., dichloromethane). The crude product is then purified by column chromatography or recrystallization to yield pure 7,8-dichloroisoquinoline.
Reduction to this compound
The final step involves the reduction of the aromatic isoquinoline ring to the corresponding tetrahydroisoquinoline.
Experimental Protocol: Catalytic Hydrogenation of 7,8-Dichloroisoquinoline
-
Reaction Setup. 7,8-Dichloroisoquinoline hydrochloride is dissolved in a suitable solvent, typically methanol.[5] A catalytic amount of a hydrogenation catalyst, such as platinum oxide (PtO2), is added to the solution.
-
Hydrogenation. The reaction mixture is subjected to a hydrogen atmosphere, either at atmospheric pressure or elevated pressure, and stirred at ambient temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Isolation. Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The residue is then basified with a weak base like ammonium hydroxide and the free base of this compound is extracted into an organic solvent such as ether. The organic extract is dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed to yield the final product.[5]
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).
Quantitative Data on PNMT Inhibition
The inhibitory activity of DCTQ has been characterized in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Species/Assay Conditions | Reference |
| IC50 | 1 x 10-7 M | Rabbit Adrenal PNMT | |
| Ki | 0.3 µM | - | [4] |
| Ki | 1.6 nM | - | |
| Inhibition Type | Competitive | with respect to Norepinephrine | |
| Inhibition Type | Uncompetitive | with respect to S-adenosylmethionine |
Mechanism of PNMT Inhibition
Kinetic studies have revealed that SK&F 64139 exhibits a competitive inhibition pattern with respect to the substrate norepinephrine, indicating that it binds to the same active site. In contrast, its inhibition is uncompetitive with respect to the co-substrate S-adenosylmethionine (SAM), suggesting that it binds to the enzyme-SAM complex. This dual mechanism contributes to its high inhibitory potency.
The following diagram illustrates the proposed mechanism of PNMT inhibition by this compound.
References
- 1. Inhibitors of phenylethanolamine-N-methyltransferase: effects on brain catecholamine content and blood pressure in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.gatech.edu [repository.gatech.edu]
- 3. benchchem.com [benchchem.com]
- 4. Animal models of hypertension and concurrent organs injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline chemical structure and synthesis
An In-depth Technical Guide to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as SKF-64139) is a pivotal molecule in pharmacological research, primarily recognized for its role as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1] This enzyme is responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[2] By modulating the levels of these crucial catecholamines, this compound serves as an invaluable tool for investigating physiological processes related to the adrenergic system, including blood pressure regulation and the pathophysiology of psychiatric disorders like Alzheimer's and Parkinson's disease.[3][4] This guide provides a comprehensive overview of its chemical structure, biological mechanism of action, and detailed synthesis protocols.
Chemical Structure and Properties
This compound is a derivative of tetrahydroisoquinoline with two chlorine atoms substituted at the 7th and 8th positions of the aromatic ring. This substitution pattern is critical for its specific biological activity.
Visualizing the Chemical Structure
Caption: 2D representation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl₂N | [5] |
| Molecular Weight | 202.08 g/mol | [5] |
| CAS Number | 61563-24-4 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | c1cc(c(c2CNCCc12)Cl)Cl | [5] |
| InChI Key | WFPUBEDBBOGGIQ-UHFFFAOYSA-N | [5] |
Biological Activity and Mechanism of Action
The primary pharmacological action of this compound is the selective inhibition of Phenylethanolamine N-methyltransferase (PNMT).[6]
PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, catalyzing the methylation of norepinephrine to form epinephrine.[7] This conversion is crucial for the function of the adrenal medulla and adrenergic neurons in the brain.[2][8] By inhibiting PNMT, this compound effectively decreases the production of epinephrine, leading to an accumulation of norepinephrine. This modulation of the norepinephrine/epinephrine ratio is the basis for its effects on the central nervous and cardiovascular systems.[4] At higher doses, it has also been observed to exhibit weak monoamine oxidase (MAO) inhibition and acts as an alpha-2 blocker, which can contribute to its blood pressure-lowering effects in hypertensive models.[1]
Signaling Pathway Inhibition
The following diagram illustrates the catecholamine biosynthesis pathway and highlights the point of inhibition by this compound.
Caption: Inhibition of PNMT by this compound.
Synthesis of this compound
The synthesis of tetrahydroisoquinolines can be achieved through several established methods. The most common are the Bischler-Napieralski and Pictet-Spengler reactions, followed by reduction. A direct synthesis for the 7,8-dichloro derivative involves the catalytic hydrogenation of its isoquinoline precursor.
General Synthetic Approaches
-
Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[9][10] This intermediate must then be reduced to yield the final tetrahydroisoquinoline.
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to directly form a tetrahydroisoquinoline.[11][12] The reaction conditions are often harsh, requiring strong acids and heat, especially for less nucleophilic aromatic rings.[13]
Caption: Overview of Bischler-Napieralski and Pictet-Spengler reactions.
Detailed Experimental Protocol: Catalytic Hydrogenation
A specific and effective method for the synthesis of this compound is the reduction of 7,8-dichloroisoquinoline hydrochloride.[14]
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Methodology:
-
Reaction Setup: The precursor, 7,8-dichloroisoquinoline hydrochloride, is dissolved in methanol (e.g., 100 cc).[14]
-
Catalyst Addition: Platinum oxide (PtO₂, 0.7 g) is added to the solution as the hydrogenation catalyst.[14]
-
Reduction: The mixture is subjected to hydrogenation at ambient temperature for approximately 1 hour.[14]
-
Work-up:
-
Purification: The combined ether extracts are dried over magnesium sulfate (MgSO₄), filtered, and concentrated to yield the final product, this compound.[14]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 7,8-Dichloroisoquinoline Hydrochloride | [14] |
| Catalyst | Platinum Oxide (PtO₂) | [14] |
| Solvent | Methanol | [14] |
| Reaction Time | 1 hour | [14] |
| Temperature | Ambient | [14] |
| Reported Yield (HCl salt) | 75.3% | [15] |
Conclusion
This compound is a well-characterized and potent inhibitor of PNMT, making it an essential pharmacological tool. Its synthesis is achievable through standard organic chemistry techniques, with catalytic hydrogenation of the corresponding isoquinoline being a direct and efficient route. The detailed structural, biological, and synthetic information provided in this guide serves as a valuable resource for researchers in medicinal chemistry and drug development exploring the adrenergic system and related therapeutic targets.
References
- 1. SKF-64139 - Wikipedia [en.wikipedia.org]
- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 7. Phenylethanolamine N-methyltransferase downregulation is associated with malignant pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PNMT phenylethanolamine N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
- 12. name-reaction.com [name-reaction.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. prepchem.com [prepchem.com]
- 15. NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE. - Google Patents [patents.google.com]
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DCH-THIQ), also widely known as SKF-64139, is a synthetic tetrahydroisoquinoline derivative that has been instrumental as a research tool for elucidating the physiological and pathological roles of epinephrine. Its primary mechanism of action is the potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the catecholamine biosynthesis pathway responsible for the conversion of norepinephrine to epinephrine.[1] This technical guide provides a comprehensive overview of the mechanism of action of DCH-THIQ, including its primary and secondary pharmacological targets, quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
The principal mechanism of action of this compound is its function as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1] PNMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to form epinephrine in the adrenal medulla and specific neurons in the central nervous system. By inhibiting PNMT, DCH-THIQ effectively reduces the biosynthesis of epinephrine, leading to a decrease in its systemic and local concentrations.
The inhibition of PNMT by DCH-THIQ is reversible and exhibits competitive kinetics with respect to the substrate, norepinephrine. However, its inhibitory action is uncompetitive when S-adenosylmethionine is the variable substrate. The tetrahydroisoquinoline (THIQ) core of the molecule is a critical structural feature that contributes to its high inhibitory potency.[2] The electron-withdrawing chloro groups at the 7 and 8 positions of the isoquinoline ring further enhance its inhibitory activity against PNMT.
Secondary Pharmacological Targets
While DCH-THIQ is highly selective for PNMT, it has been observed to interact with other biological targets, particularly at higher concentrations. These secondary actions are important considerations in the interpretation of experimental results.
-
Alpha-2 Adrenergic Receptors: DCH-THIQ acts as an antagonist at alpha-2 adrenergic receptors.[1][3] This alpha-2 blockade can contribute to its overall pharmacological profile, including its effects on blood pressure.[1]
-
Monoamine Oxidase (MAO): At higher doses, DCH-THIQ exhibits weak inhibitory effects on monoamine oxidase (MAO).[1] In vivo studies in rats have shown that acute administration of DCH-THIQ can lead to changes in the levels of monoamines and their metabolites consistent with MAO inhibition.[4]
Quantitative Data Summary
The inhibitory potency of this compound against its primary and secondary targets has been quantified in various studies. The following tables summarize the available data.
Table 1: Inhibitory Activity against Phenylethanolamine N-Methyltransferase (PNMT)
| Parameter | Value | Species/Enzyme Source | Reference |
| IC₅₀ | 100 nM | Rabbit Adrenal PNMT | [5] |
| IC₅₀ | 122 nM | Human PNMT | [5] |
| Kᵢ | 0.3 µM | Not Specified | [2][3] |
| Kᵢ | 1.6 nM | Human PNMT | [6] |
Table 2: Activity at Secondary Targets
| Target | Parameter | Value | Species/Assay | Reference |
| Alpha-2 Adrenergic Receptor | K₋B | 6 µM | Not Specified | [5] |
| Monoamine Oxidase (in vivo) | ED₅₀ | 3-4 mg/kg | Rat Brain (DOPAC depletion) | [4] |
Experimental Protocols
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay (Radioenzymatic Method)
This protocol describes a common method for determining the inhibitory activity of compounds against PNMT.
Materials:
-
Purified PNMT enzyme (e.g., from bovine adrenal medulla)
-
S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM) as the methyl donor
-
Norepinephrine as the substrate
-
This compound (or other inhibitors) at various concentrations
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.5)
-
Stopping Solution (e.g., 0.5 M Sodium borate buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the assay buffer, norepinephrine, and varying concentrations of DCH-THIQ.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the enzymatic reaction by adding the purified PNMT enzyme and ¹⁴C-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Extract the radiolabeled product (epinephrine) using an organic solvent.
-
Quantify the amount of radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of PNMT inhibition for each concentration of DCH-THIQ compared to a control reaction with no inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Alpha-2 Adrenergic Receptor Binding Assay
This protocol outlines a method to assess the binding affinity of DCH-THIQ to alpha-2 adrenergic receptors.
Materials:
-
Membrane preparations from a source rich in alpha-2 adrenergic receptors (e.g., rat cerebral cortex or human platelets)
-
[³H]-Clonidine or [³H]-Yohimbine as the radioligand
-
This compound at various concentrations
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its K₋d), and varying concentrations of DCH-THIQ.
-
For determining non-specific binding, include tubes with an excess of a known unlabeled alpha-2 adrenergic ligand.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of DCH-THIQ by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value, which is the concentration of DCH-THIQ that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
Caption: Catecholamine biosynthesis pathway and the inhibitory action of DCH-THIQ on PNMT.
Experimental Workflows
Caption: Workflow for a radioenzymatic PNMT inhibition assay.
Logical Relationships
Caption: Primary and secondary pharmacological targets of DCH-THIQ.
References
- 1. SKF-64139 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The blockade of alpha 2-adrenoceptors by the PNMT inhibitaor SK&F 64139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
The Potent Inhibition of Phenylethanolamine N-Methyltransferase by 7,8-Dichloro-1,2,3,4-Tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethanolamine N-methyltransferase (PNMT) catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine (noradrenaline), a key process in the physiological stress response. Dysregulation of this pathway has been implicated in various cardiovascular and neurological disorders. 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-dichloro-THIQ), also known as SK&F 64139, has emerged as a highly potent and selective inhibitor of PNMT. This technical guide provides a comprehensive overview of the inhibition of PNMT by 7,8-dichloro-THIQ, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical and experimental frameworks. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of catecholamine biosynthesis and the development of novel therapeutics targeting PNMT.
Introduction to Phenylethanolamine N-Methyltransferase (PNMT)
PNMT is an enzyme that facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine, yielding epinephrine and S-adenosyl-L-homocysteine (SAH).[1] This enzymatic reaction is the terminal and rate-limiting step in the biosynthesis of epinephrine.[2] Epinephrine plays a crucial role as a hormone and neurotransmitter, modulating the "fight-or-flight" response, regulating blood pressure, and influencing various metabolic processes.[2][3] Given its pivotal role, PNMT has become an attractive target for the development of inhibitors to modulate epinephrine levels in pathological conditions.
This compound (7,8-Dichloro-THIQ)
This compound, a synthetic derivative of tetrahydroisoquinoline (THIQ), is a potent and selective inhibitor of PNMT.[4] Its rigid structure, conferred by the fused ring system, is thought to contribute to its high binding affinity for the enzyme.[5] The electron-withdrawing chloro substituents on the aromatic ring further enhance its inhibitory potency.[5][6]
Quantitative Inhibition Data
The inhibitory potency of 7,8-dichloro-THIQ against PNMT has been characterized by various quantitative parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values, collated from multiple studies, are summarized in the table below.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| Ki | 1.6 nM | Human PNMT (hPNMT) | - | [5] |
| IC50 | 1 x 10⁻⁷ M | Rabbit Adrenal PNMT | Standard assay system | [7] |
| Ki | 0.24 µM | - | - | [8] |
Note: Assay conditions and enzyme sources can vary between studies, potentially leading to differences in reported values.
Mechanism of Inhibition
Kinetic studies have revealed that 7,8-dichloro-THIQ acts as a competitive inhibitor with respect to the substrate norepinephrine.[7] This indicates that the inhibitor binds to the same active site on the PNMT enzyme as norepinephrine, thereby preventing the substrate from binding and being converted to epinephrine. However, when S-adenosylmethionine is the variable substrate, 7,8-dichloro-THIQ exhibits uncompetitive inhibition.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of PNMT by 7,8-dichloro-THIQ.
Synthesis of this compound
A common method for the synthesis of 7,8-dichloro-THIQ involves the reduction of 7,8-dichloroisoquinoline hydrochloride.[9]
Materials:
-
7,8-dichloroisoquinoline hydrochloride
-
Platinum oxide
-
Methanol
-
Ammonium hydroxide
-
Ether
-
Magnesium sulfate
Procedure:
-
Dissolve 7,8-dichloroisoquinoline hydrochloride in methanol.
-
Add platinum oxide as a catalyst.
-
Reduce the mixture at ambient temperature for 1 hour.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate.
-
Convert the residue to the base form using ammonium hydroxide.
-
Extract the product into ether.
-
Dry the ether extract with magnesium sulfate.
-
Filter and concentrate the extract to yield this compound.[9]
In Vitro PNMT Enzyme Activity Assay (Radiometric Method)
This assay measures PNMT activity by quantifying the incorporation of a radiolabeled methyl group from [¹⁴C]S-adenosylmethionine into the product.[6]
Materials:
-
Recombinant human PNMT (hPNMT) or purified PNMT from a tissue source
-
Norepinephrine
-
[¹⁴C]S-adenosylmethionine
-
7,8-dichloro-THIQ (or other inhibitors)
-
Assay Buffer (e.g., 1.0 M Tris-HCl, pH 8.5)
-
1% Bovine Serum Albumin (BSA)
-
Stopping Solution (e.g., 0.5 M Sodium borate, pH 10.0)
-
Extraction Solvent (e.g., toluene:isoamyl alcohol, 3:2 v/v)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, norepinephrine, and [¹⁴C]S-adenosylmethionine.
-
Add a suitable dilution of the PNMT enzyme to initiate the reaction.
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of 7,8-dichloro-THIQ before adding the substrates.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Extract the radioactive product into the extraction solvent.
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vitro PNMT Enzyme Activity Assay (Spectrophotometric Coupled-Enzyme Assay)
This continuous assay monitors the production of SAH, a product of the PNMT reaction, by coupling its conversion to S-inosyl-L-homocysteine (SIH) by an SAH deaminase, which results in a change in UV absorbance.[10]
Materials:
-
Recombinant human PNMT (hPNMT)
-
Norepinephrine
-
S-adenosyl-L-methionine (SAM)
-
7,8-dichloro-THIQ (or other inhibitors)
-
SAH deaminase (e.g., TM0936)
-
Phosphate buffer
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, prepare an assay mixture containing phosphate buffer, norepinephrine, the inhibitor, excess SAH deaminase, and hPNMT.
-
Initiate the reaction by adding SAM.
-
Monitor the decrease in absorbance at 263 nm at 30°C using a spectrophotometer.
-
Determine the initial reaction velocities from the linear portion of the absorbance change over time.
-
Calculate the Ki value by fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).[10]
Cell-Based PNMT Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit PNMT activity in a cellular context.[11]
Materials:
-
HEK293T cells (or other suitable cell line)
-
PNMT expression vector
-
Transfection reagent
-
Cell culture medium
-
Norepinephrine
-
S-adenosyl-L-methionine (SAM)
-
7,8-dichloro-THIQ (or other inhibitors)
-
ELISA kit for epinephrine detection
Procedure:
-
Transfect HEK293T cells with a PNMT expression vector.
-
Culture the transfected cells to allow for PNMT expression.
-
Treat the cells with varying concentrations of 7,8-dichloro-THIQ.
-
Add norepinephrine and SAM to the cell culture medium.
-
Incubate for a specified time to allow for epinephrine production.
-
Collect the cell lysate or supernatant.
-
Quantify the amount of epinephrine produced using an ELISA kit.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[11]
Visualizations
Signaling Pathway: Catecholamine Biosynthesis
Caption: The catecholamine biosynthesis pathway, highlighting the PNMT-catalyzed conversion of norepinephrine to epinephrine and its inhibition by 7,8-dichloro-THIQ.
Experimental Workflow: In Vitro PNMT Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of 7,8-dichloro-THIQ against PNMT.
Conclusion
This compound is a well-established, potent inhibitor of phenylethanolamine N-methyltransferase. Its competitive inhibition mechanism with respect to norepinephrine makes it a valuable tool for studying the physiological and pathological roles of epinephrine. The experimental protocols detailed in this guide provide a foundation for the consistent and reproducible characterization of this and other PNMT inhibitors. Further research into the structure-activity relationships of THIQ analogs may lead to the development of even more potent and selective therapeutic agents for a range of human diseases.
References
- 1. PNMT - Creative Enzymes [creative-enzymes.com]
- 2. NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE. - Google Patents [patents.google.com]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. Inhibition by lead of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride salt, a potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuropharmacology and cardiovascular medicine.
Chemical and Physical Properties
This compound hydrochloride is a white to off-white crystalline powder. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for biological assays and formulation development.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Cl₃N | [2] |
| Molecular Weight | 238.5 g/mol | [2] |
| CAS Number | 57987-77-6 | [2] |
| Appearance | Off-white to beige powder | [1] |
| Melting Point | 205-212 °C | [1] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the reduction of its precursor, 7,8-dichloroisoquinoline hydrochloride. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
7,8-dichloroisoquinoline hydrochloride
-
Platinum oxide
-
Methanol
-
Ammonium hydroxide
-
Ether
-
Magnesium sulfate
Procedure:
-
7,8-dichloroisoquinoline hydrochloride is dissolved in methanol.
-
Platinum oxide is added as a catalyst.
-
The mixture is reduced at ambient temperature for approximately one hour.[3]
-
The reaction mixture is then filtered to remove the catalyst and concentrated.[3]
-
The resulting residue is treated with ammonium hydroxide to convert it to the free base, which is then extracted into ether.[3]
-
The ether extract is dried with magnesium sulfate, filtered, and concentrated to yield this compound.[3]
To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid, followed by recrystallization.
A logical workflow for the synthesis is depicted in the following diagram:
Pharmacological Properties and Mechanism of Action
This compound, also known as SKF-64139, is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[4][5][6] This enzyme catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine (noradrenaline).[4]
PNMT Inhibition
The inhibitory activity of this compound against PNMT has been well-documented. It acts as a competitive inhibitor with respect to the substrate norepinephrine.[4] The inhibition constants (Ki) and IC50 values are summarized in Table 2.
Table 2: Pharmacological Activity of this compound
| Parameter | Value | Source |
| Ki | 0.3 µM | [5][6] |
| IC50 | 1 x 10⁻⁷ M | [4] |
Signaling Pathway
The primary mechanism of action of this compound hydrochloride is the inhibition of PNMT, which is a key enzyme in the catecholamine biosynthesis pathway. This pathway is crucial for the body's stress response, also known as the "fight-or-flight" response.
By inhibiting PNMT, this compound hydrochloride effectively reduces the synthesis of epinephrine.[4] This leads to a decrease in adrenal epinephrine content and a corresponding increase in norepinephrine levels.[4]
Downstream Physiological Effects
The reduction in epinephrine synthesis due to PNMT inhibition can lead to a range of physiological effects. In animal studies, administration of SKF-64139 has been shown to decrease adrenal epinephrine content.[4] However, the overall cardiovascular effects can be complex. While PNMT inhibition is the primary mechanism, SKF-64139 has also been shown to block alpha-adrenoceptors and inhibit neuronal uptake of norepinephrine, which can influence its effects on blood pressure.[7]
Acute inhibition of PNMT under resting conditions in humans did not produce significant clinical effects on blood pressure or central nervous system symptoms.[8] Low levels of epinephrine, in general, can be associated with conditions such as anxiety, depression, headaches, sleeping problems, and hypoglycemia.[9][10]
The logical relationship of PNMT inhibition to its downstream consequences is illustrated below.
Experimental Protocols
In Vitro PNMT Inhibition Assay
Objective: To determine the inhibitory potency of this compound hydrochloride on PNMT activity.
Materials:
-
Recombinant PNMT enzyme
-
Norepinephrine (substrate)
-
S-adenosylmethionine (SAM) (co-substrate)
-
This compound hydrochloride (test inhibitor)
-
Assay buffer (e.g., Tris-HCl)
-
Stopping solution (e.g., perchloric acid)
-
HPLC system with electrochemical detection or a suitable ELISA kit for epinephrine
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a microcentrifuge tube or 96-well plate, pre-incubate the PNMT enzyme with the test inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding norepinephrine and SAM to the mixture.
-
Incubate the reaction mixture for a specific time (e.g., 20-60 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stopping solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the amount of epinephrine produced using HPLC-ECD or ELISA.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Conclusion
This compound hydrochloride is a well-characterized, potent inhibitor of PNMT. Its ability to modulate the catecholamine biosynthesis pathway makes it a valuable tool for research into the physiological roles of epinephrine and a potential lead compound for the development of therapeutics targeting conditions where epinephrine levels are dysregulated. This guide provides essential technical information to support further investigation and application of this compound in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound hydrochloride | C9H10Cl3N | CID 123919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pre- and postsynaptic effects of SKF64139, a phenylethanolamine N-methyltransferase inhibitor, in conscious normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Epinephrine vs. norepinephrine: What to know [medicalnewstoday.com]
SK&F 64139: A Technical Guide to a Selective PNMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SK&F 64139, chemically known as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is a potent and selective inhibitor of the enzyme Phenylethanolamine N-methyltransferase (PNMT).[1] PNMT catalyzes the final step in the biosynthesis of catecholamines, specifically the conversion of norepinephrine to epinephrine.[2][3] This technical guide provides an in-depth overview of SK&F 64139, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its evaluation, and its broader pharmacological profile. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
Phenylethanolamine N-methyltransferase (PNMT) is a key enzyme in the adrenergic system, responsible for the synthesis of epinephrine (adrenaline) from its precursor norepinephrine (noradrenaline).[2] Epinephrine plays a crucial role in the "fight-or-flight" response, regulating heart rate, blood pressure, and metabolism.[2] Dysregulation of epinephrine levels has been implicated in various cardiovascular and neurological disorders.
SK&F 64139 (also known as DCTQ) is a synthetic tetrahydroisoquinoline derivative that has been extensively used as a research tool to investigate the physiological and pathological roles of epinephrine.[1] Its high affinity and selectivity for PNMT make it a valuable pharmacological agent for modulating epinephrine levels both in vitro and in vivo. However, it is important to note that SK&F 64139 also exhibits other pharmacological activities, particularly at higher concentrations, which must be considered when interpreting experimental results.[1]
Mechanism of Action
SK&F 64139 acts as a reversible inhibitor of PNMT.[4] Kinetic studies have revealed a dual mechanism of inhibition. It is a competitive inhibitor with respect to the substrate norepinephrine, meaning it binds to the same active site on the enzyme, thereby preventing norepinephrine from binding.[4] In contrast, its inhibition is uncompetitive with respect to the co-factor S-adenosylmethionine (SAM), indicating that it binds to the enzyme-SAM complex.[4]
The crystal structure of human PNMT in complex with SK&F 64139 has been elucidated, providing a detailed view of its binding mode within the enzyme's active site.[5][6] This structural information is invaluable for the rational design of novel and more selective PNMT inhibitors.
Catecholamine Biosynthesis Pathway and SK&F 64139 Inhibition
The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by SK&F 64139.
Quantitative Data
The inhibitory potency of SK&F 64139 against PNMT and its selectivity over other enzymes are summarized in the tables below. These values have been compiled from various studies and may vary depending on the experimental conditions.
Table 1: In Vitro Inhibitory Potency of SK&F 64139
| Parameter | Enzyme | Species | Value | Reference |
| IC50 | PNMT | Bovine Adrenal | 1 x 10-7 M | [4] |
| Ki | PNMT | Human | 0.3 µM | [7] |
| KB | α-adrenoceptor | - | 6 x 10-6 M | [4] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. KB: Dissociation constant for a receptor antagonist.
Table 2: In Vivo Effects of SK&F 64139 in Rats
| Dosage | Route | Tissue | Effect on Catecholamines | Reference |
| 5 mg/kg | Oral | Adrenal Gland | Marked inhibition of 3H-norepinephrine to 3H-epinephrine conversion | [4] |
| 7-day dosing | - | Adrenal Tissue | Stoichiometric decrease in epinephrine and increase in norepinephrine | [8] |
| 3-4 mg/kg (ED50) | - | Brain | In vivo MAO inhibition (depletion of DOPAC) | [9] |
ED50: Dose that produces 50% of the maximal effect. DOPAC: 3,4-Dihydroxyphenylacetic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of SK&F 64139.
In Vitro PNMT Inhibition Assay
This protocol describes a common method for determining the IC50 of SK&F 64139 for PNMT.
Objective: To quantify the inhibitory effect of SK&F 64139 on the enzymatic activity of PNMT.
Materials:
-
Purified PNMT enzyme
-
SK&F 64139
-
Norepinephrine (substrate)
-
S-adenosylmethionine (SAM) (co-factor)
-
Assay Buffer (e.g., 0.4 M Tris-HCl, pH 8.5)[10]
-
Stopping Solution (e.g., 0.4 M perchloric acid)[10]
-
HPLC system with an electrochemical detector (HPLC-ECD)[10]
-
C18 reverse-phase column[10]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of SK&F 64139 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of SK&F 64139 in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).[10]
-
Prepare solutions of norepinephrine and SAM in the assay buffer.
-
-
Enzyme Reaction:
-
In microcentrifuge tubes, add the following in order:
-
Assay Buffer
-
PNMT enzyme solution
-
SK&F 64139 solution (or vehicle for control)
-
-
Pre-incubate the mixture for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the reaction by adding the norepinephrine and SAM solutions.
-
Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C.[10]
-
-
Reaction Termination:
-
Epinephrine Quantification (HPLC-ECD):
-
Transfer the supernatant to HPLC vials.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the catecholamines using a C18 column with an appropriate mobile phase.
-
Detect and quantify the epinephrine peak using the electrochemical detector.[10]
-
-
Data Analysis:
-
Calculate the percentage of PNMT inhibition for each concentration of SK&F 64139 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the SK&F 64139 concentration to determine the IC50 value.
-
Workflow for In Vitro PNMT Inhibition Assay
Radioligand Binding Assay for Alpha-2 Adrenoceptors
This protocol provides a general framework for assessing the affinity of SK&F 64139 for alpha-2 adrenoceptors.
Objective: To determine the Ki of SK&F 64139 for alpha-2 adrenoceptors through competitive binding with a radiolabeled ligand.
Materials:
-
Cell membranes expressing alpha-2 adrenoceptors
-
Radioligand (e.g., [3H]rauwolscine or [125I]p-iodoclonidine)[11]
-
SK&F 64139
-
Binding Buffer
-
Wash Buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of SK&F 64139.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known alpha-2 antagonist).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of SK&F 64139.
-
Plot the percentage of specific binding against the logarithm of the SK&F 64139 concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis in Rats
This protocol outlines the procedure for measuring extracellular catecholamine levels in the brain of freely moving rats following administration of SK&F 64139.
Objective: To assess the in vivo effect of SK&F 64139 on norepinephrine and epinephrine levels in specific brain regions.
Materials:
-
Rats with stereotaxically implanted guide cannulae
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
SK&F 64139 solution for administration (e.g., intraperitoneal injection)
-
HPLC-ECD system for catecholamine analysis
Procedure:
-
Probe Insertion and Equilibration:
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours.[12]
-
-
Baseline Collection:
-
Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable basal catecholamine levels.
-
-
SK&F 64139 Administration:
-
Administer SK&F 64139 to the rat via the desired route.
-
-
Post-dosing Sample Collection:
-
Continue collecting dialysate samples for several hours to monitor changes in extracellular catecholamine concentrations.
-
-
Sample Analysis:
-
Analyze the dialysate samples for norepinephrine and epinephrine content using HPLC-ECD.
-
-
Data Analysis:
-
Express the post-dosing catecholamine levels as a percentage of the baseline levels and plot them over time.
-
Broader Pharmacological Profile and Considerations
While SK&F 64139 is a potent PNMT inhibitor, it is not entirely selective. At higher doses, it can inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of catecholamines and serotonin.[9] This MAO inhibition can lead to an increase in the levels of these neurotransmitters, an effect that is independent of its action on PNMT.
Furthermore, SK&F 64139 has been shown to act as an alpha-2 adrenoceptor antagonist.[1] This action can also influence cardiovascular parameters, such as blood pressure, and may confound the interpretation of in vivo studies aimed at elucidating the effects of PNMT inhibition alone.
Therefore, when using SK&F 64139, it is crucial to:
-
Use the lowest effective dose to maximize selectivity for PNMT.
-
Include appropriate control experiments to differentiate the effects of PNMT inhibition from its other pharmacological actions.
-
Consider the use of more selective PNMT inhibitors if available for the specific research question.
Synthesis
The chemical synthesis of SK&F 64139 (this compound) typically involves the reduction of 7,8-dichloroisoquinoline hydrochloride.[13] This can be achieved using a catalyst such as platinum oxide in a solvent like methanol.[13]
Conclusion
SK&F 64139 remains a valuable and widely used pharmacological tool for studying the role of epinephrine in health and disease. Its potent and selective inhibition of PNMT allows for the targeted manipulation of epinephrine synthesis. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols to aid researchers in its effective and appropriate use. A thorough understanding of its broader pharmacological profile is essential for the accurate interpretation of experimental results. The continued study of PNMT and the development of even more selective inhibitors will further enhance our understanding of the adrenergic system and may lead to novel therapeutic strategies for a range of disorders.
References
- 1. SKF-64139 - Wikipedia [en.wikipedia.org]
- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. PNMT - Creative Enzymes [creative-enzymes.com]
- 4. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 8. Comparison of the effects of SK & F 29661 and 64139 upon adrenal and cardiac catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
The Role of Phenylethanolamine N-Methyltransferase (PNMT) in Neurological Disorders: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine. While its primary role is associated with the adrenal medulla and the sympathetic stress response, PNMT is also expressed in specific neuronal populations within the central nervous system, including the brainstem. Emerging evidence implicates central PNMT activity and epinephrine signaling in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and stress-related conditions. This document provides an in-depth technical overview of PNMT's function, its association with neurological disease, quantitative data from key studies, detailed experimental protocols, and a review of its potential as a therapeutic target.
Core Function and Regulation of PNMT
Phenylethanolamine N-methyltransferase (PNMT) is an S-adenosyl-L-methionine (SAM)-dependent enzyme that catalyzes the transfer of a methyl group from SAM to the primary amine of norepinephrine, yielding epinephrine.[1][2][3] This reaction is the final step in the synthesis of epinephrine, a critical neurotransmitter and hormone involved in the "fight-or-flight" response.[1]
Localization in the CNS: In the brain, PNMT and the epinephrine it produces are not widespread. They are localized to small groups of neurons, primarily in the medulla oblongata (specifically the C1, C2, and C3 cell groups) and the nucleus of the solitary tract.[1][4] These neurons project to various brain regions, suggesting a role in central autonomic regulation, stress responses, and potentially higher cognitive functions.[1][5]
Regulation of Expression and Activity: PNMT expression is critically regulated by glucocorticoids.[1][6] The gene promoter for PNMT contains a glucocorticoid response element, and stress-induced release of glucocorticoids from the adrenal cortex leads to an upregulation of PNMT mRNA and subsequent enzyme activity.[1][6][7][8] This mechanism creates a positive feedback loop during the stress response, where stress hormones enhance the production of epinephrine, amplifying the sympathetic output.[1][9] Splanchnic nerve impulses can also increase the synthesis of PNMT mRNA.[1][10]
Catecholamine Biosynthesis Pathway
The synthesis of epinephrine is a multi-step enzymatic process starting from the amino acid L-Tyrosine. PNMT's position at the end of this pathway makes it a critical control point for determining the balance between norepinephrine and epinephrine.
Regulation of PNMT by Stress
The regulation of PNMT by stress involves the hypothalamic-pituitary-adrenal (HPA) axis, demonstrating a direct link between the endocrine stress response and neurotransmitter synthesis.
Role of PNMT in Alzheimer's Disease (AD)
Evidence suggests a significant deficit in the central adrenergic system in Alzheimer's disease. Studies have reported a marked decrease in PNMT activity in brain regions profoundly affected by AD pathology, such as the hippocampus.[11] This reduction is not observed in unaffected areas like the cerebellum.[11] The loss of PNMT activity correlates significantly with the severity of dementia and is attributed to a direct loss of the enzyme protein itself.[11]
Genetic studies further strengthen this link. Polymorphisms in the promoter region of the PNMT gene have been significantly associated with an increased risk for early-onset Alzheimer's disease (EOAD).[1][12]
| Parameter | Finding | Brain Region(s) | Reference |
| Enzyme Activity | 37% to 48% decrease in PNMT activity in AD patients vs. controls. | Brain areas affected by AD | [11] |
| Correlation | Degree of PNMT activity decrease correlated with the degree of dementia. | Hippocampus | [11] |
| Genetic Association | Significant association between PNMT promoter polymorphisms (G-353A, G-148A) and sporadic EOAD. | N/A | [12] |
| Genetic Association | G allele of rs876493 significantly associated with early onset of AD. | N/A | [13] |
Role of PNMT in Parkinson's Disease (PD)
The involvement of PNMT in Parkinson's disease is multifaceted, relating both to the degeneration of specific neuronal populations and to a potential role in neurotoxin synthesis. A significant and selective loss of PNMT-positive neurons has been quantified in the medulla oblongata of individuals with PD, which may contribute to the autonomic symptoms (e.g., orthostatic hypotension) common in the disease.[4][14]
Furthermore, a compelling hypothesis suggests that PNMT may possess β-carboline 2N-methyltransferase activity.[15] This would enable it to convert endogenous or exogenous β-carbolines into N-methylated β-carbolinium cations, which are structural analogs of the known parkinsonian-inducing toxin MPP+ (1-methyl-4-phenylpyridinium).[15] This suggests a potential mechanism by which PNMT could contribute directly to neurodegenerative processes in PD.
| Parameter | Finding in PD Brains vs. Controls | Brain Region | Reference |
| Neuronal Count (C1 Group) | Reduced to 47% of control levels (3,604 vs. 7,631 neurons). | Ventrolateral Medulla | [4] |
| Neuronal Count (C3 Group) | Severely affected, reduced to 12% of control levels. | Midline Medulla | [4] |
| Enzyme Activity | PNMT exhibits β-carboline 2N-methyltransferase activity. | Adrenal Medulla | [15] |
Hypothetical Role of PNMT in PD Neurotoxicity
This proposed pathway highlights how PNMT's enzymatic activity could extend beyond catecholamine synthesis to produce neurotoxic compounds relevant to Parkinson's disease.
PNMT as a Therapeutic Target
Given its role in producing epinephrine, a potent activator of the sympathetic nervous system, and its potential involvement in neurodegenerative pathways, PNMT presents an attractive target for drug development. PNMT inhibitors have been developed to probe the function of central epinephrine systems and as potential therapeutics.[1][16]
Classic PNMT inhibitors include compounds like benzimidazoles, quinolones, and 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ, SK&F 64139).[1][16] Studies have shown that centrally active PNMT inhibitors can decrease reward-mediated behaviors and may have a role in modulating sedation induced by substances like ethanol.[1][9][17] However, a significant challenge has been the lack of specificity for some inhibitors, which also interact with other targets such as α2-adrenoceptors, complicating the interpretation of in vivo results.[3] The development of highly specific, cell-permeable transition-state analogue inhibitors is a promising direction for future research.[3][18]
| Inhibitor Class | Example(s) | Key Feature | Reference |
| Tetrahydroisoquinolines | SK&F 64139 | Potent inhibitor (Ki = 1.6 nM), but lacks specificity. | [3][16] |
| Quinolone Derivatives | LY-134046, LY-78335 | Antagonize ethanol-induced sedation. | [1][17] |
| Transition-State Analogues | Novel synthesized compounds | Designed for high specificity and tight binding (Ki in nM range). | [3] |
Experimental Protocols
PNMT Enzyme Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound on PNMT activity. The principle involves quantifying the enzymatic production of epinephrine from norepinephrine in the presence of varying inhibitor concentrations.
Materials:
-
Recombinant human PNMT
-
Substrate: L-Norepinephrine
-
Co-factor: S-adenosyl-L-methionine (SAM)
-
Test Inhibitor (e.g., LY134046)
-
Assay Buffer: 0.4 M Tris-HCl, pH 8.5
-
Stopping Solution: 0.4 M Perchloric acid
-
Detection System: HPLC with electrochemical detection (HPLC-ECD) or Epinephrine ELISA kit
Procedure:
-
Reagent Preparation: Prepare fresh serial dilutions of the test inhibitor (e.g., from 1 nM to 100 µM) in assay buffer. Prepare working solutions of norepinephrine and SAM.
-
Enzyme Reaction Setup: In microcentrifuge tubes or a 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle for control)
-
PNMT enzyme solution
-
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 15-30 minutes at 37°C to allow for binding.
-
Reaction Initiation: Start the reaction by adding the norepinephrine and SAM solutions.
-
Incubation: Incubate the complete reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C. This time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold 0.4 M perchloric acid.
-
Protein Precipitation: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Detection:
-
HPLC-ECD: Transfer the supernatant to HPLC vials and inject into an HPLC system with a C18 reverse-phase column to separate and quantify epinephrine.
-
ELISA: Use the supernatant in a commercial epinephrine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of PNMT inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
References
- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. PNMT - Creative Enzymes [creative-enzymes.com]
- 3. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of C1 and C3 epinephrine-synthesizing neurons in the medulla oblongata in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping of afferent and efferent connections of phenylethanolamine N‐methyltransferase‐expressing neurons in the nucleus tractus solitarii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Location, development, control, and function of extraadrenal phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of phenylethanolamine N-methyltransferase gene expression in stellate ganglia and its modulation by stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Localization and regulation of phenylethanolamine N-methyltransferase gene expression in the heart of rats and mice during stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of phenylethanolamine-N-methyltransferase and brain-stimulated reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Phenylethanolamine N-methyltransferase activity is decreased in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenylethanolamine N-methyltransferase gene polymorphisms associate with crisis pain in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Norepinephrine - Wikipedia [en.wikipedia.org]
- 15. Phenylethanolamine N-methyltransferase has beta-carboline 2N-methyltransferase activity: hypothetical relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 18. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Initial In Vitro Studies of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial in vitro studies of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCH-THIQ), a synthetic compound also known as SK&F 64139. This document details its primary pharmacological activities, including the inhibition of phenylethanolamine N-methyltransferase (PNMT), antagonism of alpha-2 adrenergic receptors, and weak inhibition of monoamine oxidase (MAO). Included are summaries of quantitative data, detailed experimental protocols for key in vitro assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound (DCH-THIQ) is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine.[1] By blocking the conversion of norepinephrine to epinephrine, DCH-THIQ serves as a valuable pharmacological tool for investigating the physiological and pathological roles of epinephrine. In addition to its primary activity as a PNMT inhibitor, DCH-THIQ also exhibits antagonist activity at alpha-2 adrenergic receptors and weak inhibitory effects on monoamine oxidase (MAO).[2] This multifaceted pharmacological profile makes it a compound of interest for research in cardiovascular regulation, neurobiology, and endocrinology.
Quantitative Data Summary
The in vitro inhibitory and binding activities of this compound are summarized in the tables below.
Table 1: Enzyme Inhibition Data
| Target Enzyme | Compound | Ki (μM) | IC50 | Notes |
| Phenylethanolamine N-methyltransferase (PNMT) | This compound | 0.3[3] | Not Reported | Selective inhibitor. |
| Monoamine Oxidase (MAO) | This compound | Not Reported | Not Reported | Exhibits weak inhibitory activity.[2] |
Table 2: Receptor Binding Data
| Target Receptor | Compound | Ki | IC50 | Notes |
| Alpha-2 Adrenergic Receptor | This compound | Not Reported | Not Reported | Acts as an antagonist.[2] |
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in the study of this compound.
Phenylethanolamine N-methyltransferase (PNMT) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of DCH-THIQ on PNMT.
Objective: To quantify the inhibition of PNMT activity by this compound.
Principle: The assay measures the enzymatic conversion of a substrate (e.g., norepinephrine) to its methylated product (epinephrine) by PNMT in the presence of a methyl donor (S-adenosyl-L-methionine, SAM). The inhibitory effect of DCH-THIQ is determined by quantifying the reduction in product formation.
Materials:
-
Enzyme: Purified or recombinant PNMT
-
Substrate: Norepinephrine
-
Cofactor: S-adenosyl-L-methionine (SAM)
-
Test Compound: this compound
-
Assay Buffer: e.g., Phosphate buffer, pH 7.4
-
Detection System: High-Performance Liquid Chromatography (HPLC) with electrochemical detection or a specific antibody-based method (e.g., ELISA).
Procedure:
-
Compound Preparation: Prepare a stock solution of DCH-THIQ in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Reaction Mixture: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, DCH-THIQ at various concentrations, and the PNMT enzyme.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (norepinephrine) and cofactor (SAM).
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid (e.g., perchloric acid).
-
Product Quantification: Analyze the amount of epinephrine formed using a suitable detection method like HPLC.
-
Data Analysis: Calculate the percentage of PNMT inhibition for each concentration of DCH-THIQ relative to a control with no inhibitor. Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.
Alpha-2 Adrenergic Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of DCH-THIQ for alpha-2 adrenergic receptors.
Objective: To measure the binding affinity (Ki) of this compound to alpha-2 adrenergic receptors.
Principle: This competitive binding assay measures the ability of the unlabeled test compound (DCH-THIQ) to displace a radiolabeled ligand (e.g., [³H]-clonidine) from the alpha-2 adrenergic receptors in a membrane preparation.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing alpha-2 adrenergic receptors (e.g., rat cerebral cortex).
-
Radioligand: A specific alpha-2 adrenergic receptor radioligand (e.g., [³H]-clonidine).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled alpha-2 adrenergic ligand (e.g., unlabeled clonidine or yohimbine).
-
Assay Buffer: e.g., Tris-HCl buffer.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Compound Dilutions: Prepare serial dilutions of DCH-THIQ in the assay buffer.
-
Assay Setup: In test tubes or a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of DCH-THIQ. For determining non-specific binding, a separate set of tubes will contain the membrane, radioligand, and a high concentration of the non-specific binding control.
-
Incubation: Incubate the mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of DCH-THIQ by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the DCH-THIQ concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of DCH-THIQ on MAO-A and MAO-B.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against MAO-A and MAO-B.
Principle: This assay measures the activity of MAO by quantifying the production of one of its byproducts, such as hydrogen peroxide or an aldehyde. A common method involves a coupled enzymatic reaction where hydrogen peroxide, generated by MAO, is used by horseradish peroxidase (HRP) to convert a non-fluorescent substrate into a highly fluorescent product. The reduction in fluorescence in the presence of DCH-THIQ indicates inhibition of MAO.
Materials:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: A suitable MAO substrate (e.g., kynuramine for both, or a specific substrate for each isoform).
-
Test Compound: this compound.
-
Detection Reagents: A fluorogenic substrate (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
Assay Buffer: e.g., Phosphate buffer, pH 7.4.
-
Positive Controls: Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline).
-
96-well black plates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of DCH-THIQ and the positive controls in the assay buffer.
-
Assay Reaction: In a 96-well black plate, add the assay buffer, DCH-THIQ or control inhibitors, and the respective MAO enzyme (MAO-A or MAO-B).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Start the reaction by adding a mixture of the MAO substrate and the detection reagents (fluorogenic substrate and HRP).
-
Incubation: Incubate the plate at 37°C, protected from light, for a specific time.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of MAO activity for each concentration of DCH-THIQ compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: PNMT Inhibition Signaling Pathway
Caption: Alpha-2 Adrenergic Receptor Antagonism
Caption: Experimental Workflow for In Vitro Studies
Conclusion
The initial in vitro studies of this compound have established it as a potent inhibitor of phenylethanolamine N-methyltransferase, with additional activities as an alpha-2 adrenergic receptor antagonist and a weak monoamine oxidase inhibitor. This technical guide provides a foundational understanding of its pharmacological properties and the experimental methodologies used for its characterization. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
Tetrahydroisoquinoline Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential
Introduction
Tetrahydroisoquinoline (THIQ) derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery.[1] This privileged scaffold is found in numerous natural products and has been synthetically elaborated to produce a wide array of pharmacologically active agents.[1] The inherent structural features of the THIQ nucleus allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological effects. This technical guide provides an in-depth exploration of THIQ derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Synthesis of Tetrahydroisoquinoline Derivatives
The construction of the tetrahydroisoquinoline core is most classically achieved through the Pictet-Spengler reaction . This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form the THIQ ring system.[2][3][4] The versatility of this reaction allows for the introduction of various substituents at the 1-position, which significantly influences the biological activity of the resulting derivatives.
A general workflow for the synthesis of 1-substituted THIQ derivatives is outlined below.
Caption: General workflow for the synthesis of 1-substituted tetrahydroisoquinoline derivatives.
Experimental Protocol: Pictet-Spengler Synthesis of Salsolidine
This protocol details the synthesis of Salsolidine, a representative 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, via the Pictet-Spengler reaction.[5]
Materials:
-
3,4-Dimethoxyphenethylamine
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine in methanol.
-
Addition of Reagents: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid. To this acidic solution, add acetaldehyde dropwise while maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Salsolidine by column chromatography on silica gel using an ethyl acetate/hexane solvent system as the eluent.
-
Characterization: Characterize the purified Salsolidine using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities of Tetrahydroisoquinoline Derivatives
THIQ derivatives exhibit a remarkable range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of THIQ derivatives against a variety of human cancer cell lines.[6][7][8][9][10][11] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the KRAS pathway.[6]
Table 1: Anticancer Activity of Selected Tetrahydroisoquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | [6] |
| Colo320 (Colon) | Significant Inhibition | [6] | |
| Compound 5d | MDA-MB-231 (Breast) | 1.591 - 2.281 | [8] |
| Compound 15 | MCF-7 (Breast) | < 100 | [9] |
| HepG2 (Liver) | < 100 | [9] | |
| A549 (Lung) | < 100 | [9] | |
| Compound 7e | A549 (Lung) | 0.155 | [7] |
| Compound 8d | MCF7 (Breast) | 0.170 | [7] |
The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[12][13] Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[13] Certain THIQ derivatives have been shown to inhibit KRAS signaling, presenting a promising strategy for cancer therapy.[6]
Caption: Simplified KRAS signaling pathway and the inhibitory action of THIQ derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14][15][16]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Tetrahydroisoquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the THIQ derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Certain THIQ derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their ability to inhibit microbial growth makes them potential candidates for the development of new antimicrobial agents.
Table 2: Antimicrobial Activity of Selected Tetrahydroisoquinoline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 4b | S. aureus | 2-4 | [17] |
| M. tuberculosis H37Rv | 6 | [17] | |
| WS2 QD synthesized THIQs | MRSA | Low MIC values | [18] |
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21][22][23]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Tetrahydroisoquinoline derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the THIQ derivatives in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the total volume in each well to 100 µL.
-
Controls: Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Neurological Activity: Monoamine Reuptake Inhibition
Some THIQ derivatives act as monoamine reuptake inhibitors, affecting the levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft.[1][24][25] This mechanism of action is relevant for the treatment of various neurological and psychiatric disorders, including depression and Parkinson's disease.
Monoamine transporters (MATs) are integral membrane proteins that regulate neurotransmission by reabsorbing monoamines from the synaptic cleft back into the presynaptic neuron.[1][24] THIQ derivatives can block these transporters, thereby increasing the concentration and duration of action of the neurotransmitters in the synapse.
Caption: Mechanism of monoamine reuptake and its inhibition by THIQ derivatives.
Phosphodiesterase 4 (PDE4) Inhibition
Certain THIQ derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation.[26][27][28][29] By inhibiting PDE4, these compounds increase intracellular levels of cyclic AMP (cAMP), which in turn leads to a reduction in the production of pro-inflammatory mediators. This makes PDE4 inhibitors attractive therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
A common method to assess PDE4 inhibition is the fluorescence polarization (FP) assay.[26][28][29]
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP (fluorescently labeled cAMP substrate)
-
Assay buffer
-
Binding agent (binds to the hydrolyzed product)
-
384-well plates
-
Tetrahydroisoquinoline derivatives
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the THIQ derivatives in the assay buffer.
-
Assay Setup: To the wells of a 384-well plate, add the diluted compounds, followed by the PDE4 enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzyme to hydrolyze the substrate.
-
Reaction Termination and Binding: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-AMP product.
-
Signal Detection: After a brief incubation with the binding agent, measure the fluorescence polarization of each well using a plate reader. A decrease in fluorescence polarization indicates inhibition of PDE4 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
Tetrahydroisoquinoline derivatives constitute a versatile and highly valuable class of compounds in the field of drug discovery. Their synthetic accessibility, primarily through the robust Pictet-Spengler reaction, coupled with their diverse and potent biological activities, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and key mechanisms of action of THIQ derivatives, offering a solid foundation for researchers and drug development professionals to explore and exploit this promising chemical scaffold in the quest for novel therapeutics. The detailed experimental protocols and visual representations of signaling pathways aim to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. acm.or.kr [acm.or.kr]
- 21. protocols.io [protocols.io]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
- 26. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, also known as SKF-64139, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT).[1][2][3][4] PNMT catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. By inhibiting this enzyme, this compound effectively reduces epinephrine levels, making it a valuable tool for studying the physiological roles of epinephrine in various systems. Its investigation has been particularly relevant in the context of cardiovascular regulation and neurological disorders.[1][2][3] This compound has also demonstrated antihypertensive effects in animal models.[3][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for the biological activity of this compound.
| Parameter | Value | Species/Assay Conditions | Reference |
| Ki | 0.3 µM | Phenylethanolamine N-methyltransferase (PNMT) | [1][3][4] |
| IC50 | 0.1 µM | Rabbit adrenal phenylethanolamine N-methyltransferase (PNMT) | |
| In Vivo Effect | ↓ 40 mmHg systolic and diastolic blood pressure | 25 mg/kg, oral administration in conscious DOCA-salt hypertensive rats | [5] |
| In Vivo Effect | Regulation of blood pressure and adrenal catecholamine levels | 40 mg/kg, intraperitoneal administration, once daily for 3 days in rats | [2][3] |
| In Vivo Effect | Reduced norepinephrine turnover | In the adrenal gland and heart of rats |
Signaling Pathway
This compound exerts its primary effect by inhibiting the phenylethanolamine N-methyltransferase (PNMT) signaling pathway. This pathway is crucial for the biosynthesis of epinephrine.
Caption: Inhibition of the PNMT signaling pathway by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the Pomeranz-Fritsch reaction to form the isoquinoline core, followed by a reduction to the tetrahydroisoquinoline.[5][7][8][9]
Step 1: Synthesis of 7,8-Dichloroisoquinoline (via Pomeranz-Fritsch Reaction)
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[5][7][8][9]
-
Materials:
-
2,3-Dichlorobenzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Concentrated Sulfuric Acid
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
Formation of the Benzalaminoacetal: In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde in ethanol. Add an equimolar amount of aminoacetaldehyde diethyl acetal. Stir the mixture at room temperature for 2-4 hours to form the Schiff base (benzalaminoacetal). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Carefully and slowly add the ethanolic solution of the benzalaminoacetal to a flask containing concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath. After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-80°C for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain crude 7,8-dichloroisoquinoline. The crude product can be purified by column chromatography on silica gel.
-
Step 2: Reduction to this compound
-
Materials:
-
7,8-Dichloroisoquinoline hydrochloride (prepared by treating the product from Step 1 with HCl in ether)
-
Platinum oxide (PtO₂)
-
Methanol
-
Ammonium hydroxide
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve 7,8-dichloroisoquinoline hydrochloride in methanol in a hydrogenation flask.
-
Add a catalytic amount of platinum oxide.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for 1 hour.
-
Filter the reaction mixture to remove the platinum catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with ammonium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined ether extracts with anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
In Vitro PNMT Inhibition Assay
This protocol is adapted from a general procedure for assaying PNMT inhibitors and can be used to determine the IC₅₀ value of this compound.[7]
-
Materials:
-
Recombinant PNMT enzyme
-
Norepinephrine (substrate)
-
S-Adenosyl-L-methionine (SAM, methyl donor)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stopping Solution (e.g., 0.4 M perchloric acid)
-
96-well microplate
-
HPLC system with a C18 column and an electrochemical or fluorescence detector
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of norepinephrine, SAM, and this compound in the assay buffer. Create a serial dilution of the inhibitor to test a range of concentrations (e.g., 1 nM to 100 µM).
-
Enzyme Reaction:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or vehicle for the control)
-
PNMT enzyme solution
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the norepinephrine and SAM solutions. The final reaction volume is typically 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold stopping solution.
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Detection of Epinephrine:
-
Transfer the supernatant to HPLC vials.
-
Inject a defined volume onto the HPLC system.
-
Separate epinephrine from norepinephrine using a C18 column with a suitable mobile phase.
-
Quantify the amount of epinephrine produced by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of PNMT inhibition for each inhibitor concentration compared to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
-
Caption: Experimental workflow for the in vitro PNMT inhibition assay.
In Vivo Blood Pressure Measurement in Rats
This protocol provides a general guideline for measuring the effect of this compound on blood pressure in hypertensive rats.[5][6][10]
-
Animals: Spontaneously hypertensive rats (SHR) or DOCA-salt induced hypertensive rats.
-
Materials:
-
This compound
-
Vehicle (e.g., saline or a suitable solvent)
-
Anesthetic (e.g., urethane or a ketamine/xylazine cocktail)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Surgical instruments
-
-
Procedure:
-
Animal Preparation: Anesthetize the rat.
-
Cannulation: Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. Implant a second catheter into the jugular or femoral vein for drug administration.
-
Stabilization: Allow the animal to stabilize after surgery until a steady baseline blood pressure reading is obtained.
-
Drug Administration: Administer this compound (e.g., 25 mg/kg, p.o., or 40 mg/kg, i.p.) or the vehicle control.
-
Data Recording: Continuously record the arterial blood pressure and heart rate using the pressure transducer and data acquisition system for a specified period.
-
Data Analysis: Analyze the changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, before and after drug administration. Compare the effects of the compound to the vehicle control group.
-
Conclusion
This compound is a well-characterized and potent inhibitor of PNMT. The provided protocols for its synthesis and biological evaluation offer a solid foundation for researchers investigating the role of epinephrine in health and disease. The quantitative data and pathway information further support its use as a specific pharmacological tool in cardiovascular and neuroscience research.
References
- 1. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiovascular activity of SK&F 64139 in the hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Lowering of blood pressure in hypertensive rats by SKF 64139 and SKF 72223 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PNMT Inhibition Assay Using 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
References
- 1. Phenylethanolamine N-methyltransferase downregulation is associated with malignant pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SKF-64139 - Wikipedia [en.wikipedia.org]
- 8. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | PNMT抑制剂 | MCE [medchemexpress.cn]
- 10. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCH-THIQ), also known as SK&F 64139, in rat models. This document includes summaries of its pharmacological effects, detailed experimental protocols, and quantitative data presented for easy reference.
Introduction
This compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine.[1][2] This activity makes it a valuable research tool for investigating the physiological and pathological roles of epinephrine. In addition to its primary mechanism of action, DCH-THIQ has been reported to exhibit other pharmacological effects, including weak monoamine oxidase (MAO) inhibition at higher doses and α2-adrenergic receptor blocking activity.[2] In vivo studies in rats have primarily focused on its cardiovascular and neurochemical effects.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the in vivo administration of DCH-THIQ in rats.
Table 1: In Vivo Efficacy Data in Rats
| Animal Model | Administration Route | Dosage Regimen | Observed Effects | Reference |
| Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (i.p.) | 40 mg/kg, once daily for 3 days | - Decreased blood pressure- Decreased hypothalamic epinephrine and norepinephrine levels- Increased hypothalamic dopamine levels | [1] |
| DOCA-salt Hypertensive Rats | Oral (p.o.) | 25 mg/kg | - Dose-related antihypertensive effect- Accompanied by bradycardia |
Table 2: Pharmacokinetic Parameters in Rats (Data currently unavailable in comprehensive format)
| Route of Administration | Dose (mg/kg) | Cmax | Tmax | t½ | Bioavailability (%) | Reference |
| - | - | - | - | - | - | - |
Note: A comprehensive table of pharmacokinetic parameters is not currently available in the reviewed literature. Further studies are required to fully characterize the pharmacokinetic profile of DCH-THIQ in rats.
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of DCH-THIQ in rats for in vivo studies.
Protocol 1: Intraperitoneal (i.p.) Administration for Cardiovascular and Neurochemical Studies
Objective: To investigate the effects of DCH-THIQ on blood pressure and central catecholamine levels in hypertensive rats.
Materials:
-
This compound (DCH-THIQ) powder
-
Vehicle solution (e.g., sterile saline, or a solution containing DMSO, PEG, and Tween 80 for poorly soluble compounds)
-
Sterile syringes and needles (23-25 gauge)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used model. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Dosage Calculation: Calculate the required amount of DCH-THIQ based on the animal's body weight and the target dose of 40 mg/kg.
-
Preparation of Dosing Solution:
-
The specific vehicle used for DCH-THIQ in the cited study is not detailed. For compounds with limited aqueous solubility, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a co-solvent such as polyethylene glycol (PEG) and a surfactant like Tween 80, before bringing it to the final volume with saline or phosphate-buffered saline (PBS).
-
The final concentration of the organic solvent should be minimized and a vehicle control group should always be included in the experiment.
-
Ensure the final solution is sterile, for example, by filtration through a 0.22 µm syringe filter if the vehicle composition allows.
-
-
Administration:
-
Restrain the rat securely.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the calculated volume of the DCH-THIQ solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Dosing Regimen: Administer the injection once daily for a period of 3 days.
-
Monitoring and Analysis:
-
Monitor blood pressure using appropriate methods (e.g., tail-cuff plethysmography).
-
At the end of the treatment period, euthanize the animals and collect brain tissue (e.g., hypothalamus) for neurochemical analysis of catecholamines (epinephrine, norepinephrine, dopamine) using techniques like high-performance liquid chromatography (HPLC).
-
Protocol 2: Oral Gavage (p.o.) Administration for Antihypertensive Studies
Objective: To assess the antihypertensive effects of orally administered DCH-THIQ in a hypertensive rat model.
Materials:
-
This compound (DCH-THIQ) powder
-
Vehicle suitable for oral administration (e.g., water, saline, or a suspension vehicle like 0.5% methylcellulose)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
Animal balance
-
Appropriate PPE
Procedure:
-
Animal Model: DOCA-salt hypertensive rats are a suitable model for this study.
-
Dosage Calculation: Calculate the required amount of DCH-THIQ based on the animal's body weight for a target dose of 25 mg/kg.
-
Preparation of Dosing Formulation:
-
The solubility of DCH-THIQ in aqueous vehicles for oral administration needs to be determined. If it is poorly soluble, it can be administered as a suspension.
-
To prepare a suspension, the compound can be levigated with a small amount of a wetting agent (e.g., Tween 80) and then gradually diluted to the final volume with a suspending vehicle like 0.5% methylcellulose or carboxymethylcellulose.
-
Ensure the suspension is homogenous by thorough mixing before each administration.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the calculated volume of the DCH-THIQ suspension.
-
Carefully remove the gavage needle.
-
-
Monitoring: Monitor blood pressure and heart rate at various time points after administration to determine the time course of the antihypertensive effect.
Visualizations
Signaling Pathway of DCH-THIQ Action
Caption: Mechanism of action of DCH-THIQ.
Experimental Workflow for In Vivo Rat Studies
Caption: General workflow for DCH-THIQ in vivo studies in rats.
Logical Relationship of Pharmacological Effects
Caption: Relationship between DCH-THIQ's mechanisms and effects.
References
Application Notes and Protocols for SK&F 64139 Dosing and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline) in various animal models based on published scientific literature. This document includes quantitative data summaries, detailed experimental protocols, and visualizations to guide researchers in their study design.
Introduction to SK&F 64139
SK&F 64139 is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine. By inhibiting PNMT, SK&F 64139 serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of epinephrine in various systems, including the cardiovascular and central nervous systems.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of SK&F 64139 in different animal models and administration routes.
Table 1: Dosing and Effects of SK&F 64139 in Rats
| Administration Route | Dose | Animal Model | Observed Effects |
| Oral | As low as 5 mg/kg | Rat | Markedly inhibited the conversion of ³H-norepinephrine to ³H-epinephrine in the adrenal gland.[1] |
| Oral | 25 mg/kg | Conscious DOCA-salt hypertensive rat | Lowered both systolic and diastolic blood pressure by 40 mm Hg.[2] |
| Intravenous (i.v.) | 2 mg | Conscious normotensive rat | Reduced pressor responses to methoxamine and tyramine.[3] |
| Intravenous (i.v.) | 5 mg/kg | Conscious spontaneously hypertensive rat (SHR) | Did not prevent the decrease in blood pressure induced by alpha-methyldopa.[4] |
| Intravenous (i.v.) | 8 mg | Conscious normotensive rat | Resulted in a significant fall in baseline blood pressure and a blunted blood pressure response to norepinephrine.[3] |
| Intracerebroventricular (i.c.v.) | 5 mg/kg | Conscious SHR | Reduced both the alpha-methyldopa- and the clonidine-induced hypotension.[4] |
| Not Specified | ED₅₀ of 3-4 mg/kg | Rat | Acted as an in vivo monoamine oxidase (MAO) inhibitor, determined by the depletion of brain DOPAC.[5] |
Table 2: Dosing and Effects of SK&F 64139 in Other Animal Models
| Administration Route | Dose | Animal Model | Observed Effects |
| Oral | Dose-dependent | Squirrel Monkey | Produced dose-dependent decreases in adrenal epinephrine content with stoichiometrically equivalent increases in norepinephrine.[1] |
Signaling Pathway and Mechanism of Action
SK&F 64139 primarily exerts its effects by inhibiting the enzyme phenylethanolamine N-methyltransferase (PNMT). This enzyme is crucial for the biosynthesis of epinephrine from its precursor, norepinephrine. The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by SK&F 64139.
References
- 1. Pre- and postsynaptic effects of SKF64139, a phenylethanolamine N-methyltransferase inhibitor, in conscious normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-64139 - Wikipedia [en.wikipedia.org]
- 3. In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
Application Notes and Protocols for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-DCH-THIQ), also known as SKF-64139, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT).[1] PNMT catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. While the primary role of epinephrine is in the peripheral stress response, its function in the central nervous system is less understood but has been implicated in various neurological processes.[2] Interest in 7,8-DCH-THIQ for Alzheimer's disease (AD) research stems from the observation that PNMT activity is altered in the brains of AD patients, suggesting a potential role for the epinephrine pathway in the disease's pathophysiology.
Studies have shown a decrease in PNMT activity in brain regions affected by Alzheimer's disease, and this reduction correlates with the severity of dementia.[3][4] Paradoxically, in advanced stages of AD, there is an accumulation of PNMT protein within the neuronal cell bodies (perikarya), which is thought to result from impaired transport of the enzyme to axon terminals.[5] This has led to the hypothesis that localized accumulation of PNMT could lead to the production of neurotoxic metabolites of epinephrine, contributing to neuronal degeneration.[5] Therefore, the inhibition of PNMT by 7,8-DCH-THIQ presents a potential therapeutic strategy to mitigate this localized neurotoxicity.
These application notes provide a comprehensive overview of the rationale, experimental data, and protocols for utilizing 7,8-DCH-THIQ in Alzheimer's disease research.
Data Presentation: Quantitative Data Summary
Currently, direct experimental data on the effects of 7,8-DCH-THIQ in specific Alzheimer's disease models is limited in publicly available literature. The following table summarizes the known quantitative data for 7,8-DCH-THIQ's inhibitory activity and provides a template for researchers to populate with their own experimental data when investigating its efficacy in AD models.
| Parameter | Value | Target | Species | Reference |
| Ki | 0.3 µM | PNMT | Not Specified | [1] |
| IC50 | 81 nM | PNMT | Human (in HEK293T cells) | [6] |
| Effect on Amyloid-β (Aβ) Levels | Data to be determined | Aβ1-40, Aβ1-42 | e.g., APP/PS1 mice | |
| Effect on Tau Phosphorylation | Data to be determined | p-Tau (e.g., at Ser202/Thr205) | e.g., 3xTg-AD mice | |
| Neuroprotection (e.g., % increase in cell viability) | Data to be determined | e.g., SH-SY5Y cells | Human | |
| Anti-inflammatory Effect (e.g., % reduction in IL-6) | Data to be determined | e.g., BV2 microglia | Murine |
Experimental Protocols
The following protocols are foundational methods for investigating the therapeutic potential of 7,8-DCH-THIQ in the context of Alzheimer's disease.
Protocol 1: In Vitro Neuroprotection Assay against Aβ-induced Toxicity
Objective: To determine the protective effects of 7,8-DCH-THIQ against amyloid-beta (Aβ)-induced cytotoxicity in a human neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (7,8-DCH-THIQ)
-
Amyloid-β (1-42) peptide, oligomeric preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with varying concentrations of 7,8-DCH-THIQ (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Aβ Exposure: Add pre-aggregated Aβ1-42 oligomers to the wells to a final concentration known to induce toxicity (e.g., 10 µM).
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
Cell Viability Assessment:
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Assessment of Anti-inflammatory Effects in Microglia
Objective: To evaluate the ability of 7,8-DCH-THIQ to suppress the inflammatory response in microglial cells.
Materials:
-
Murine microglial cell line (e.g., BV2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
7,8-DCH-THIQ
-
Lipopolysaccharide (LPS)
-
Reagents for measuring nitric oxide (Griess reagent) and pro-inflammatory cytokines (ELISA kits for TNF-α, IL-6)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Plate BV2 cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with different concentrations of 7,8-DCH-THIQ for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide Measurement: Use the Griess reagent to measure the concentration of nitrite in the supernatant as an indicator of nitric oxide production.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of inflammatory mediators in the 7,8-DCH-THIQ-treated groups to the LPS-only treated group.
Protocol 3: In Vivo Administration in a Transgenic Mouse Model of AD
Objective: To assess the in vivo efficacy of 7,8-DCH-THIQ in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 or 5xFAD).
Materials:
-
Transgenic AD mice and wild-type littermates
-
7,8-DCH-THIQ
-
Vehicle for administration (e.g., saline with 5% DMSO and 5% Tween 80)
-
Administration equipment (e.g., oral gavage needles or intraperitoneal injection syringes)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Equipment for tissue collection and processing (histology, Western blotting, ELISA)
Procedure:
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, 7,8-DCH-THIQ low dose, 7,8-DCH-THIQ high dose).
-
Compound Administration: Administer 7,8-DCH-THIQ or vehicle daily via a chosen route (e.g., intraperitoneal injection at 5-20 mg/kg) for a specified duration (e.g., 4-12 weeks).
-
Behavioral Testing: In the final weeks of treatment, conduct behavioral tests to assess cognitive function.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue.
-
Biochemical and Histological Analysis:
-
Measure Aβ plaque load and tau pathology using immunohistochemistry.
-
Quantify soluble and insoluble Aβ levels using ELISA.
-
Assess levels of inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) by immunohistochemistry or Western blotting.
-
Analyze synaptic markers (e.g., synaptophysin, PSD-95) by Western blotting.
-
-
Data Analysis: Compare the behavioral, biochemical, and histological outcomes between the treatment and vehicle groups.
Mandatory Visualizations
Caption: Proposed neuroprotective mechanism of 7,8-DCH-THIQ in Alzheimer's disease.
Caption: Experimental workflow for in vitro neuroprotection assay.
Caption: Hypothesized link between PNMT inhibition and the JNK signaling pathway in AD.
References
- 1. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Phenylethanolamine N-methyltransferase activity is decreased in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for decreased transport of PNMT protein in advanced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline in Parkinson's Disease Models
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for the application of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-diCl-THIQ) specifically within in vitro or in vivo models of Parkinson's disease (PD) have yielded limited direct results. Currently, there is a notable absence of published studies detailing its neuroprotective or neurotoxic effects, its mechanism of action in dopaminergic neurons, or established protocols for its use in this context.
The primary characterization of 7,8-diCl-THIQ in the scientific literature is as a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT) , with a reported Ki value of 0.3 μM.[1] While there is a hypothetical connection between PNMT and the pathogenesis of Parkinson's disease, research into the direct effects of PNMT inhibitors like 7,8-diCl-THIQ in PD models remains a nascent field.[2]
Therefore, the following sections provide a generalized framework based on the known pharmacology of 7,8-diCl-THIQ as a PNMT inhibitor and the broader context of tetrahydroisoquinolines (TIQs) in neurodegenerative research. These are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in Parkinson's disease models, rather than a reflection of established protocols.
Introduction to this compound
This compound is a halogenated derivative of the tetrahydroisoquinoline scaffold. The primary established biological activity of this compound is the potent inhibition of phenylethanolamine N-methyltransferase (PNMT).[1] PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine.
Hypothesized Relevance to Parkinson's Disease:
The interest in PNMT inhibitors for Parkinson's disease research stems from the enzyme's potential role in the bioactivation of neurotoxins. It has been proposed that PNMT may N-methylate certain endogenous or exogenous β-carbolines and isoquinolines, converting them into toxic, positively charged species that are structurally similar to the parkinsonian-inducing neurotoxin MPP+ (1-methyl-4-phenylpyridinium).[2] By inhibiting PNMT, compounds like 7,8-diCl-THIQ could theoretically prevent the formation of these putative endogenous neurotoxins, thereby exerting a neuroprotective effect.
Potential Signaling Pathways for Investigation
Given the absence of direct studies, the signaling pathways modulated by 7,8-diCl-THIQ in the context of neurodegeneration are speculative. However, based on the broader literature on neuroprotection and neurotoxicity in Parkinson's disease, the following pathways represent logical starting points for investigation.
a) Inhibition of Neurotoxin Formation:
The primary hypothesized mechanism of action would be the direct inhibition of PNMT, preventing the N-methylation of neurotoxin precursors.
b) c-Jun N-terminal Kinase (JNK) Signaling Pathway:
The JNK signaling pathway is a critical mediator of neuronal apoptosis and is implicated in the pathogenesis of Parkinson's disease. While there is no direct evidence linking 7,8-diCl-THIQ to this pathway, many neuroprotective compounds exert their effects by modulating JNK signaling.
References
Application Note: HPLC Analysis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
This application note provides a detailed protocol for the analysis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline using High-Performance Liquid Chromatography (HPLC). This compound is a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT) and is of interest in research related to psychiatric disorders.[1][2] The following method is a representative reverse-phase HPLC procedure and may require optimization for specific applications.
1. Introduction
This compound is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds with diverse biological activities.[3] Accurate and reliable analytical methods are crucial for its quantification in research and pharmaceutical development. This document outlines a robust HPLC method for the separation and quantification of this compound.
2. Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis.
2.1. Instrumentation and Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2.2. Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
2.3. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Sample Preparation
The sample preparation will depend on the matrix. For a pure substance, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For complex matrices, a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, may be necessary.
2.5. HPLC Conditions
A typical reverse-phase HPLC method for a compound like this compound would utilize a C18 column.[4] The mobile phase composition and pH are critical for achieving good separation and peak shape.
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
3. Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the HPLC analysis of this compound using the described method.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 4.21 | 15,234 |
| 5 | 4.22 | 76,170 |
| 10 | 4.21 | 152,340 |
| 25 | 4.23 | 380,850 |
| 50 | 4.22 | 761,700 |
| 100 | 4.21 | 1,523,400 |
4. Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
Measuring Phenylethanolamine N-methyltransferase (PNMT) Activity Following Treatment with 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-dichloro-THIQ)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine (adrenaline).[1][2][3] This final step in epinephrine synthesis renders PNMT a significant therapeutic target for conditions where epinephrine levels are implicated, such as hypertension and stress-related disorders.[2] The compound 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-dichloro-THIQ), also known as SK&F 64139, is a potent and selective inhibitor of PNMT.[1][4][5] It acts as a norepinephrine analogue, competitively inhibiting the enzyme.[5]
These application notes provide detailed protocols for measuring PNMT activity in vitro following treatment with 7,8-dichloro-THIQ, enabling researchers to quantify its inhibitory potency and screen other potential PNMT inhibitors.
Signaling Pathway and Inhibition
PNMT catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine, yielding epinephrine and S-adenosyl-L-homocysteine (SAH) as products.[1][2] 7,8-dichloro-THIQ, mimicking the structure of norepinephrine, binds to the active site of PNMT, thereby preventing the binding of the natural substrate and inhibiting the synthesis of epinephrine.[5]
Experimental Protocols
Several methods can be employed to measure PNMT activity. The choice of method may depend on the available equipment, sensitivity required, and the specific experimental goals.
Radiometric Assay
This classic and highly sensitive method measures the incorporation of a radiolabeled methyl group from S-[methyl-³H]adenosyl-L-methionine into the product, epinephrine.[6]
Materials:
-
PNMT enzyme preparation (e.g., purified recombinant enzyme or tissue homogenate)
-
Norepinephrine (substrate)
-
S-[methyl-³H]adenosyl-L-methionine (radiolabeled co-factor)
-
7,8-dichloro-THIQ
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 0.5 M borate buffer, pH 10.0)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Reagent Preparation: Prepare stock solutions of norepinephrine, S-[methyl-³H]adenosyl-L-methionine, and 7,8-dichloro-THIQ in the assay buffer. A suggested concentration range for 7,8-dichloro-THIQ is 1 nM to 100 µM in serial dilutions.
-
Enzyme Reaction:
-
In microcentrifuge tubes, add the assay buffer.
-
Add varying concentrations of 7,8-dichloro-THIQ solution (or vehicle for control).
-
Add the PNMT enzyme solution. The optimal amount of enzyme should be determined empirically to ensure the reaction is in the linear range.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding norepinephrine and S-[methyl-³H]adenosyl-L-methionine.
-
Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding the quenching solution.
-
Add an organic solvent (e.g., a mixture of toluene and isoamyl alcohol) to extract the radiolabeled epinephrine.
-
Vortex and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of PNMT inhibition for each concentration of 7,8-dichloro-THIQ compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the 7,8-dichloro-THIQ concentration to determine the IC₅₀ value.
Coupled-Enzyme Spectrophotometric Assay
This continuous assay measures the production of SAH, a product of the PNMT reaction, by coupling its deamination to a change in absorbance.[1]
Materials:
-
PNMT enzyme
-
Norepinephrine
-
S-adenosyl-L-methionine (SAM)
-
7,8-dichloro-THIQ
-
SAH-deaminase (e.g., TM0936 from Thermotoga maritima)[1]
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading at 263 nm
Protocol:
-
Reagent Preparation: Prepare solutions of norepinephrine, SAM, and 7,8-dichloro-THIQ in the assay buffer.
-
Assay Mixture: In a 96-well plate, prepare the assay mixture containing norepinephrine, an excess of SAH-deaminase, and varying concentrations of 7,8-dichloro-THIQ.
-
Reaction Initiation: Initiate the reaction by adding the PNMT enzyme.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 263 nm over time using a spectrophotometer. The deamination of SAH to S-inosyl-l-homocysteine (SIH) by SAH-deaminase results in a decrease in absorbance at this wavelength.[1]
-
Data Analysis: The rate of the reaction is proportional to the rate of change in absorbance. Calculate the initial reaction velocities at different inhibitor concentrations. Determine the kinetic parameters and the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
UPLC-MS/MS Assay
This highly sensitive and specific method directly measures the formation of the product, epinephrine, using ultra-performance liquid chromatography coupled with tandem mass spectrometry.[7]
Materials:
-
PNMT enzyme
-
Norepinephrine
-
S-adenosyl-L-methionine (SAM) or a deuterium-labeled version (d₃-SAM) for stable isotope dilution methods[7]
-
7,8-dichloro-THIQ
-
Assay Buffer
-
Quenching solution (e.g., ice-cold methanol or perchloric acid)
-
UPLC-MS/MS system
Protocol:
-
Enzyme Reaction: Perform the enzymatic reaction as described in the radiometric assay protocol (steps 1 and 2), but using non-radiolabeled SAM (or d₃-SAM).
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution.
-
Centrifuge to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
UPLC-MS/MS Analysis:
-
Inject the supernatant into the UPLC-MS/MS system.
-
Separate epinephrine from other reaction components using a suitable chromatography column and mobile phase.
-
Detect and quantify epinephrine using tandem mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.
-
-
Data Analysis: Create a standard curve using known concentrations of epinephrine. Quantify the amount of epinephrine produced in each reaction. Calculate the percentage of inhibition and determine the IC₅₀ value for 7,8-dichloro-THIQ.
Experimental Workflow
References
- 1. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PNMT - Creative Enzymes [creative-enzymes.com]
- 4. SKF-64139 - Wikipedia [en.wikipedia.org]
- 5. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A radiometric assay for phenylethanolamine N-methyltransferase and catechol O-methyltransferase in a single tissue sample: application to rat hypothalamic nuclei, pineal gland, and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double stable isotope ultra performance liquid chromatographic tandem mass spectrometric quantification of tissue content and activity of phenylethanolamine N-methyltransferase, the crucial enzyme responsible for synthesis of epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline in Central Nervous System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-diCl-THIQ), also known as SK&F 64139, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT).[1][2] PNMT is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine (adrenaline) in the adrenal medulla and in specific neuronal pathways within the central nervous system (CNS).[1] By inhibiting PNMT, 7,8-diCl-THIQ serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of epinephrine in the CNS. Its applications range from studying cardiovascular regulation to its potential relevance in psychiatric and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][3]
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing 7,8-diCl-THIQ for CNS studies.
Mechanism of Action
The primary mechanism of action of 7,8-diCl-THIQ is the reversible and competitive inhibition of PNMT with respect to its substrate, norepinephrine.[1] This inhibition leads to a reduction in epinephrine synthesis, resulting in decreased tissue and circulating levels of epinephrine and a concurrent increase in norepinephrine levels.[1] It is important to note that 7,8-diCl-THIQ also exhibits some off-target activities, including weak alpha-2 adrenergic receptor antagonism and monoamine oxidase (MAO) inhibition at higher concentrations, which should be considered when interpreting experimental results.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of 7,8-diCl-THIQ
| Parameter | Enzyme | Species | Value | Reference |
| IC₅₀ | Phenylethanolamine N-methyltransferase (PNMT) | Rabbit Adrenal | 1 x 10⁻⁷ M | [1] |
| Kᵢ | human Phenylethanolamine N-methyltransferase (hPNMT) | Human | 1.6 nM | |
| Kᵢ | Phenylethanolamine N-methyltransferase (PNMT) | Not Specified | 0.3 µM | [3] |
| Kₑ | Alpha Receptor Antagonism | Not Specified | 6 x 10⁻⁶ M | [1] |
Table 2: In Vivo Effects of 7,8-diCl-THIQ on Catecholamine Levels
| Species | Dose | Tissue/Fluid | Effect on Epinephrine | Effect on Norepinephrine | Reference |
| Rat | 5 mg/kg (oral) | Adrenal Gland | Marked inhibition of ³H-norepinephrine to ³H-epinephrine conversion | Not Specified | [1] |
| Rat | Dose-dependent | Adrenal Gland | Decreased content | Stoichiometrically equivalent increase | [1] |
| Squirrel Monkey | Dose-dependent | Adrenal Gland | Decreased content | Stoichiometrically equivalent increase | [1] |
| Human | Single Dose | Plasma and Urine | No significant change at rest | No significant change at rest | [2] |
Signaling Pathways and Experimental Workflows
Caption: Catecholamine synthesis pathway and inhibition by 7,8-diCl-THIQ.
Caption: Workflow for an in vitro PNMT inhibition assay.
Caption: Workflow for in vivo assessment of PNMT inhibition.
Experimental Protocols
Protocol 1: In Vitro PNMT Inhibition Assay
Objective: To determine the IC₅₀ value of 7,8-diCl-THIQ for PNMT.
Materials:
-
Purified or partially purified PNMT enzyme
-
7,8-diCl-THIQ
-
Norepinephrine hydrochloride
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Stopping Solution (e.g., 0.4 M perchloric acid)
-
Microcentrifuge tubes or 96-well plate
-
Incubator (37°C)
-
Centrifuge
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Reagent Preparation: Prepare stock solutions of norepinephrine, SAM, and 7,8-diCl-THIQ in the assay buffer. Create a serial dilution of 7,8-diCl-THIQ to test a range of concentrations (e.g., 1 nM to 100 µM).
-
Reaction Setup: In microcentrifuge tubes, add the following in order:
-
Assay Buffer
-
7,8-diCl-THIQ solution (or vehicle for control)
-
PNMT enzyme solution
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding norepinephrine and SAM to the tubes.
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30 minutes) at 37°C. This time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold stopping solution.
-
Protein Precipitation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Product Quantification: Analyze the supernatant for epinephrine concentration using HPLC-ECD.
-
Data Analysis: Calculate the percentage of PNMT inhibition for each concentration of 7,8-diCl-THIQ compared to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Assessment of PNMT Inhibition in Rodents
Objective: To evaluate the effect of 7,8-diCl-THIQ on catecholamine levels in the adrenal gland and CNS of rodents.
Materials:
-
7,8-diCl-THIQ
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Rodents (e.g., male Sprague-Dawley rats)
-
Gavage needles or syringes for injection
-
Anesthesia
-
Surgical tools for dissection
-
Homogenization buffer
-
Equipment for tissue homogenization
-
Materials for catecholamine extraction (e.g., alumina)
-
HPLC-ECD system
Procedure:
-
Animal Dosing: Administer 7,8-diCl-THIQ or vehicle to the animals via the desired route (e.g., oral gavage). Use a range of doses to assess dose-dependency.
-
Time Course: At a specified time point after administration (e.g., 2 hours), anesthetize the animals.
-
Tissue Collection: Perfuse the animals with cold saline. Dissect the adrenal glands and specific brain regions of interest (e.g., hypothalamus, brainstem).
-
Sample Preparation: Weigh the tissues and homogenize them in an appropriate buffer.
-
Catecholamine Extraction: Extract catecholamines from the tissue homogenates, for example, using alumina adsorption.
-
Quantification: Measure the concentrations of epinephrine and norepinephrine in the extracts using HPLC-ECD.
-
Data Analysis: Compare the catecholamine levels and the epinephrine/norepinephrine ratio in the tissues of 7,8-diCl-THIQ-treated animals to the vehicle-treated control group.
Protocol 3: Alpha-2 Adrenergic Receptor Binding Assay
Objective: To assess the off-target binding affinity of 7,8-diCl-THIQ to alpha-2 adrenergic receptors.
Materials:
-
Cell membranes expressing alpha-2 adrenergic receptors (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]Rauwolscine)
-
7,8-diCl-THIQ
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of 7,8-diCl-THIQ (or a known alpha-2 antagonist for positive control).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters with cold binding buffer.
-
Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of 7,8-diCl-THIQ. Plot the percent specific binding against the log concentration of the inhibitor to calculate the IC₅₀ and subsequently the Kᵢ value.
Protocol 4: General In Vitro Neurotoxicity Assessment
Objective: To evaluate the potential cytotoxic effects of 7,8-diCl-THIQ on a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
7,8-diCl-THIQ
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 7,8-diCl-THIQ for a specified duration (e.g., 24 or 48 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against the log concentration of 7,8-diCl-THIQ to determine the CC₅₀ (half-maximal cytotoxic concentration).
Conclusion
7,8-diCl-THIQ is an invaluable tool for dissecting the role of epinephrine in the central nervous system. By providing detailed protocols and summarizing key data, this document aims to facilitate the effective use of this PNMT inhibitor in neuroscience research. Researchers should remain mindful of its potential off-target effects and design experiments accordingly to ensure robust and accurate interpretation of their findings.
References
- 1. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7,8-Dihydroxiflavone Maintains Retinal Functionality and Protects Various Types of RGCs in Adult Rats with Optic Nerve Transection - PMC [pmc.ncbi.nlm.nih.gov]
Application of SK&F 64139 in Catecholamine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline) is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT).[1][2] PNMT is a crucial enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla and certain neurons in the central nervous system.[2] By inhibiting PNMT, SK&F 64139 serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of epinephrine. This document provides detailed application notes and experimental protocols for the use of SK&F 64139 in catecholamine research.
Mechanism of Action
SK&F 64139 acts as a reversible inhibitor of PNMT.[1] Kinetic studies have revealed that it is a competitive inhibitor with respect to the substrate norepinephrine and an uncompetitive inhibitor with respect to the co-factor S-adenosylmethionine.[1] In addition to its primary activity as a PNMT inhibitor, SK&F 64139 has been reported to exhibit other pharmacological effects at higher concentrations, including weak α-adrenoceptor antagonism and inhibition of monoamine oxidase (MAO).[2][3]
Applications in Catecholamine Research
-
Elucidating the role of epinephrine: By selectively depleting epinephrine levels, SK&F 64139 allows researchers to study the specific functions of this catecholamine in various physiological processes, including cardiovascular regulation, stress responses, and metabolic control.
-
Studying the regulation of the sympatho-adrenal system: The inhibitor can be used to investigate the feedback mechanisms and regulatory pathways involved in catecholamine synthesis and release.
-
Investigating the pathophysiology of cardiovascular disorders: Given the role of epinephrine in blood pressure regulation, SK&F 64139 is a useful tool for studying its contribution to hypertension and other cardiovascular diseases.[4]
-
Neuroscience research: In the central nervous system, where PNMT is present in specific neuronal populations, SK&F 64139 can be used to explore the role of epinephrine as a neurotransmitter.
Data Presentation
In Vitro Inhibitory Activity of SK&F 64139
| Parameter | Value | Reference |
| IC50 | 1 x 10-7 M | [1] |
| KB (α-receptor antagonism) | 6 x 10-6 M | [1] |
| Kd (hPNMT) | 420 nM | [5] |
| Kd (hPNMT with saturating SAM) | 4 nM | [5] |
In Vivo Effects of SK&F 64139 on Adrenal Catecholamine Levels in Rats
Experimental Protocols
Protocol 1: In Vitro PNMT Inhibition Assay
This protocol is adapted from a method for another PNMT inhibitor and can be used to determine the IC50 of SK&F 64139.[6]
Materials:
-
SK&F 64139
-
Recombinant PNMT enzyme
-
Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM; co-factor)
-
Assay Buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)
-
Stopping Solution (e.g., 0.4 M Perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
Procedure:
-
Reagent Preparation: Prepare stock solutions of SK&F 64139, norepinephrine, and SAM in the assay buffer. Create a serial dilution of SK&F 64139 to test a range of concentrations.
-
Enzyme Reaction:
-
In microcentrifuge tubes, add the assay buffer.
-
Add the SK&F 64139 solution at various concentrations (or vehicle for control).
-
Add the PNMT enzyme solution.
-
Pre-incubate the mixture for 15-30 minutes at 37°C.
-
Initiate the reaction by adding norepinephrine and SAM.
-
Incubate for a predetermined time (e.g., 20-60 minutes) at 37°C, ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding the cold stopping solution.
-
Sample Preparation: Centrifuge the tubes to pellet the precipitated protein.
-
Epinephrine Quantification: Analyze the supernatant for epinephrine content using HPLC-ECD.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of SK&F 64139 and determine the IC50 value.
Protocol 2: In Vivo Assessment of PNMT Inhibition in Rats
This protocol outlines the procedure to evaluate the effect of SK&F 64139 on adrenal catecholamine levels in vivo.
Materials:
-
Male Sprague-Dawley rats
-
SK&F 64139
-
Vehicle solution (e.g., saline)
-
Anesthetics
-
Surgical tools
-
Tubes for tissue collection
-
Homogenization buffer
-
HPLC-ECD system for catecholamine analysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Divide rats into control and treatment groups.
-
Administer SK&F 64139 (e.g., 5-50 mg/kg, oral gavage or intraperitoneal injection) or vehicle to the respective groups.
-
-
Tissue Collection:
-
At a predetermined time after drug administration, anesthetize the rats.
-
Surgically excise the adrenal glands.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Tissue Processing:
-
Thaw, weigh, and homogenize the adrenal glands in a suitable buffer (e.g., perchloric acid with an internal standard).
-
Centrifuge the homogenate to pellet cellular debris.
-
-
Catecholamine Analysis:
-
Analyze the supernatant for epinephrine and norepinephrine concentrations using HPLC-ECD.
-
-
Data Analysis:
-
Compare the catecholamine levels between the control and SK&F 64139-treated groups.
-
Analyze for a dose-dependent effect if multiple doses were used.
-
Protocol 3: Assessment of Cardiovascular Effects in Conscious Rats
This protocol describes the measurement of blood pressure and heart rate in conscious, freely moving rats to assess the cardiovascular effects of SK&F 64139.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto)
-
SK&F 64139
-
Vehicle solution
-
Implantable telemetry system for blood pressure and heart rate monitoring or a tail-cuff system
-
Surgical equipment for telemetry implantation
Procedure:
-
Telemetry Implantation (if applicable):
-
Anesthetize the rat.
-
Surgically implant the telemetry transmitter according to the manufacturer's instructions, with the catheter inserted into the abdominal aorta.
-
Allow for a recovery period of at least one week.
-
-
Baseline Measurement:
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable baseline.
-
-
Drug Administration:
-
Administer SK&F 64139 or vehicle to the rats.
-
-
Post-treatment Monitoring:
-
Continuously monitor and record blood pressure and heart rate for a defined period after drug administration.
-
-
Data Analysis:
-
Analyze the changes in blood pressure and heart rate from baseline in the SK&F 64139-treated group compared to the vehicle-treated group.
-
Conclusion
SK&F 64139 is a powerful tool for researchers investigating the role of epinephrine in health and disease. Its selectivity for PNMT allows for the targeted depletion of epinephrine, enabling a clearer understanding of its physiological functions. The protocols provided herein offer a starting point for utilizing SK&F 64139 in various experimental settings. Researchers should always consider the potential off-target effects, especially at higher concentrations, and include appropriate controls in their experimental designs.
References
- 1. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the effects of SK & F 29661 and 64139 upon adrenal and cardiac catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular activity of SK&F 64139 in the hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCH-THIQ)
This technical support center provides guidance on the solubility and stability of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCH-THIQ), a critical reagent for researchers in drug development and neuroscience. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is commercially available, often as a hydrochloride salt (HCl), which generally exhibits better solubility in aqueous solutions compared to the free base. As a substituted tetrahydroisoquinoline, its solubility is influenced by the presence of the chlorine atoms and the basic nitrogen atom. While specific quantitative data is limited in publicly available literature, its structural characteristics suggest it is likely soluble in polar organic solvents and aqueous acidic solutions.
Q2: In which solvents should I attempt to dissolve DCH-THIQ?
A2: For the hydrochloride salt, start with aqueous buffers at a slightly acidic pH. For the free base, or if issues arise with aqueous solutions, polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (methanol, ethanol) are recommended starting points. Due to the chlorinated aromatic ring, some solubility may also be observed in chlorinated solvents like dichloromethane (DCM) and chloroform.
Q3: What are the primary stability concerns for DCH-THIQ?
A3: The main stability concerns for DCH-THIQ are potential oxidation and degradation under certain conditions. The tetrahydroisoquinoline ring system can be susceptible to oxidation, which could lead to the formation of the corresponding isoquinoline derivative.[1] Exposure to strong oxidizing agents, high temperatures, and prolonged exposure to light should be minimized. The stability can also be pH-dependent.
Q4: How should I store DCH-THIQ?
A4: DCH-THIQ, particularly in solid form, should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting the solution can help avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Solubility Issues
If you are encountering difficulties in dissolving this compound, please follow the troubleshooting workflow below.
References
Technical Support Center: Optimizing 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139) Dosage for In Vivo Studies
Welcome to the technical support center for the use of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (also known as SKF-64139), a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic tetrahydroisoquinoline derivative that acts as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1] PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine in both the adrenal medulla and the central nervous system.[1] By inhibiting PNMT, this compound effectively reduces epinephrine levels, making it a valuable tool for studying the physiological roles of epinephrine in processes such as cardiovascular regulation.[1]
Q2: What are the known secondary targets or off-target effects of this compound?
At higher doses, this compound can exhibit other activities, including weak inhibition of monoamine oxidase (MAO).[1] It also functions as an alpha-2 adrenergic receptor blocker, which can contribute to its effect of lowering blood pressure in hypertensive rat models.[1][2]
Q3: What is a typical starting dose for in vivo studies in rats?
Based on published literature, a common dose used to elicit a significant antihypertensive effect in hypertensive rats is an oral dose of 25 mg/kg.[2] For studying its effects on MAO inhibition in vivo, an ED50 of 3-4 mg/kg has been reported in rats for the depletion of brain DOPAC, an index of MAO activity.[3] Researchers should consider the intended biological effect when selecting a starting dose.
Q4: How should this compound be prepared for administration?
For oral administration, the compound can be suspended in a suitable vehicle such as a 1% tragacanth solution. For intraperitoneal or intravenous administration, it is often dissolved in sterile 0.9% NaCl solution (saline). The hydrochloride salt form is also commonly used and can be dissolved in aqueous solutions.
Q5: What are the expected physiological effects following administration in rodents?
In hypertensive rat models, administration of this compound has been shown to produce a dose-related reduction in both systolic and diastolic blood pressure, which can be accompanied by bradycardia (a decrease in heart rate).[2] In normotensive rats, the effects on blood pressure are minimal.[2] At doses effective for MAO inhibition, changes in the levels of catecholamines, serotonin, and their metabolites in the brain can be observed.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on blood pressure. | 1. Dosage too low: The administered dose may be insufficient to produce a significant effect, especially in normotensive animals. 2. Animal model: The antihypertensive effects are more pronounced in hypertensive models (e.g., DOCA-salt rats) compared to normotensive ones.[2] 3. Route of administration: Oral bioavailability may be variable. | 1. Perform a dose-response study: Start with a lower dose (e.g., 5-10 mg/kg) and escalate to higher doses (e.g., 25-50 mg/kg) to determine the optimal dose for your model. 2. Use an appropriate animal model: If studying hypertension, ensure the use of a validated hypertensive model. 3. Consider alternative routes: Intravenous or intraperitoneal administration may provide more consistent systemic exposure. |
| Unexpected behavioral changes. | 1. Off-target effects: At higher doses, the compound can inhibit MAO and block alpha-2 adrenergic receptors, which may lead to broader neurochemical and behavioral effects.[1] 2. Vehicle effects: The vehicle used for administration may have its own behavioral effects. | 1. Lower the dose: If the primary goal is PNMT inhibition, use the lowest effective dose to minimize off-target effects. 2. Include vehicle-only control group: This will help to differentiate the effects of the compound from those of the vehicle. |
| High variability in experimental results. | 1. Pharmacokinetic variability: Differences in absorption, distribution, metabolism, and excretion between individual animals can lead to variable responses. 2. Inconsistent administration: Improper gavage or injection techniques can result in inconsistent dosing. | 1. Increase sample size: A larger number of animals per group can help to reduce the impact of individual variability. 2. Ensure proper training: All personnel involved in dosing should be proficient in the chosen administration technique. 3. Measure plasma concentrations: If feasible, measure plasma levels of the compound to correlate with the observed effects. |
Quantitative Data Summary
Table 1: In Vivo Efficacy in Rats
| Parameter | Animal Model | Dose | Route | Effect | Reference |
| Antihypertensive Effect | DOCA-salt hypertensive rats | 25 mg/kg | Oral | ~40 mm Hg decrease in systolic and diastolic blood pressure | [2] |
| MAO Inhibition (ED50) | Rats | 3-4 mg/kg | Not specified | Depletion of brain DOPAC | [3] |
Table 2: Pharmacokinetic Parameters (General Information)
| Parameter | Species | Dose | Route | Value | Reference |
| Plasma Level for 50% PNMT Inhibition | Animals (not specified) | Not specified | Not specified | 0.35 µg/mL | [4] |
Note: Detailed pharmacokinetic data for this compound in common laboratory animal models is limited in the currently available public literature. Researchers may need to perform their own pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability for their specific experimental conditions.
Experimental Protocols
General Protocol for In Vivo Administration in Rats
-
Compound Preparation:
-
For oral administration, prepare a homogenous suspension of this compound in 1% tragacanth or another suitable vehicle.
-
For intraperitoneal or intravenous administration, dissolve the hydrochloride salt of the compound in sterile 0.9% NaCl.
-
Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions for at least one week prior to the study.
-
Fast animals overnight before oral administration to improve absorption, providing free access to water.
-
Administer the compound solution/suspension at the desired dose. For oral gavage, a typical volume is 5-10 mL/kg.
-
-
Endpoint Measurement (Example: Blood Pressure):
-
Measure baseline blood pressure and heart rate before compound administration using a non-invasive tail-cuff method or an indwelling arterial catheter for continuous monitoring.
-
Following administration, measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose) to determine the time course of the effect.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each animal.
-
Compare the effects in the treated group to a vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Visualizations
References
- 1. SKF-64139 - Wikipedia [en.wikipedia.org]
- 2. Cardiovascular activity of SK&F 64139 in the hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of SK&F 64139
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SK&F 64139. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SK&F 64139?
SK&F 64139 is a potent and selective inhibitor of the enzyme Phenylethanolamine N-methyltransferase (PNMT).[1][2][3] PNMT is responsible for the final step in the biosynthesis of epinephrine (adrenaline), catalyzing the conversion of norepinephrine to epinephrine.[1] By inhibiting PNMT, SK&F 64139 reduces epinephrine levels in both the adrenal medulla and the central nervous system.[2]
Q2: I am observing unexpected cardiovascular effects in my animal model after administering SK&F 64139. What could be the cause?
Unexpected cardiovascular effects, such as changes in blood pressure, could be attributed to the known off-target activities of SK&F 64139, particularly its antagonist effects at alpha-adrenergic receptors.[4][5] SK&F 64139 has been shown to block both α1- and α2-adrenoceptors, which can lead to vasodilation and a decrease in blood pressure.[5][6] At higher doses, its inhibition of neuronal norepinephrine uptake could also contribute to complex cardiovascular responses.[4]
Q3: My experimental results suggest modulation of monoamine levels other than epinephrine and norepinephrine. Is this a known effect of SK&F 64139?
Yes, at higher concentrations, SK&F 64139 can exhibit weak inhibitory effects on Monoamine Oxidase (MAO).[2][7][8] This can lead to an increase in the levels of other monoamines, such as serotonin and dopamine, in the brain.[8] If your experimental design is sensitive to changes in these neurotransmitter systems, it is crucial to consider this off-target effect.
Q4: Are there any known off-target effects of SK&F 64139 on dopamine or serotonin receptors?
Based on the available literature, there is no direct evidence to suggest that SK&F 64139 has significant binding affinity for dopamine or serotonin receptors. However, some related SK&F compounds have been shown to interact with these receptor systems.[9][10][11][12] It is always advisable to perform counter-screening assays if your research is focused on these neurotransmitter pathways.
Q5: How can I minimize the off-target effects of SK&F 64139 in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate the concentration of SK&F 64139 to find the lowest dose that effectively inhibits PNMT without causing significant off-target effects.
-
Use specific antagonists for off-target receptors: If you suspect that the observed effects are due to alpha-adrenergic blockade, you can co-administer a specific alpha-adrenergic agonist to counteract this effect.
-
Employ control compounds: Use a structurally related but inactive compound as a negative control to ensure that the observed effects are due to the activity of SK&F 64139.
-
Confirm target engagement: Whenever possible, directly measure PNMT activity or epinephrine levels in your experimental system to confirm that the on-target effect is being achieved at the concentration used.
Quantitative Data Summary
The following tables summarize the known quantitative data for the on-target and off-target effects of SK&F 64139.
Table 1: On-Target Activity of SK&F 64139
| Target | Parameter | Value | Reference(s) |
| Phenylethanolamine N-methyltransferase (PNMT) | IC50 | 1 x 10-7 M | [13] |
Table 2: Off-Target Activities of SK&F 64139
| Off-Target | Parameter | Value | Reference(s) |
| α-Adrenergic Receptors (general) | KB | 6 x 10-6 M | [13] |
| α1-Adrenergic Receptor | Ki | Not Reported | |
| α2-Adrenergic Receptor | Ki | Not Reported | |
| Monoamine Oxidase (MAO) | ED50 (in vivo) | 3-4 mg/kg | [8] |
| MAO-A | Ki/IC50 | Not Reported | |
| MAO-B | Ki/IC50 | Not Reported | |
| Neuronal Norepinephrine Uptake | - | Inhibition Observed | [14] |
Experimental Protocols
1. Phenylethanolamine N-methyltransferase (PNMT) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of SK&F 64139 on PNMT.
-
Principle: The assay measures the enzymatic conversion of a substrate (norepinephrine) to its product (epinephrine) by PNMT. The amount of product formed is quantified in the presence and absence of the inhibitor.
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PNMT enzyme, and varying concentrations of SK&F 64139.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding norepinephrine and SAM.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of epinephrine produced using HPLC-ECD or ELISA.
-
Calculate the percent inhibition for each concentration of SK&F 64139 and determine the IC50 value.
-
2. Alpha-Adrenergic Receptor Binding Assay
This protocol provides a general method for assessing the binding of SK&F 64139 to alpha-adrenergic receptors.
-
Principle: A competitive binding assay is used where the ability of SK&F 64139 to displace a radiolabeled ligand specifically binding to α1- or α2-adrenergic receptors is measured.[4][16]
-
Materials:
-
Procedure:
-
Incubate the cell membranes with the radioligand in the presence of varying concentrations of SK&F 64139.
-
Include a control with a known saturating concentration of a non-radiolabeled antagonist to determine non-specific binding.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of SK&F 64139 and determine the IC50 and subsequently the Ki value.
-
3. Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory effect of SK&F 64139 on MAO-A and MAO-B.
-
Principle: The assay measures the activity of MAO-A or MAO-B by monitoring the conversion of a specific substrate to a detectable product. The inhibition of this reaction by SK&F 64139 is then quantified.[3][18]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrates: Kynuramine (for both MAO-A and MAO-B) or more specific substrates if desired.[3]
-
SK&F 64139 (inhibitor).
-
Known selective inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) as positive controls.[3]
-
Assay buffer.
-
Detection system: Spectrophotometer or fluorometer to measure the product formation.
-
-
Procedure:
-
Pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of SK&F 64139.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC50 value for both MAO-A and MAO-B.
-
Visualizations
Caption: PNMT signaling pathway and its inhibition by SK&F 64139.
Caption: Experimental workflow for assessing on- and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. The influence of SK & F 64139, a phenylethanolamine-N-methyltransferase inhibitor, on centrally mediated cardiovascular effects of alpha-methyldopa and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SKF-64139 - Wikipedia [en.wikipedia.org]
- 8. In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRF receptor 1 regulates anxiety behavior via sensitization of 5-HT2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pre- and postsynaptic effects of SKF64139, a phenylethanolamine N-methyltransferase inhibitor, in conscious normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and Alpha-2 Adrenoceptor Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental endeavors related to its alpha-2 adrenoceptor activity.
Introduction
This compound, also known as SK&F 64139, is a chemical compound recognized for its dual activity as a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT) and as an antagonist of alpha-2 (α2) adrenoceptors.[1] This document focuses on its interaction with α2-adrenoceptors, providing key pharmacological data, detailed experimental protocols, and troubleshooting advice.
Quantitative Data Summary
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| K_B_ | 6 µM | Not Specified | Not Specified | [2] |
| pA_2_ | 6.2 | Guinea-pig ileum | Functional Assay (clonidine-induced inhibition of twitch response) | [3] |
Note: The K_B_ (dissociation constant of an antagonist) and pA_2_ (a measure of antagonist potency) values indicate that this compound acts as an α2-adrenoceptor antagonist. A lower K_B_ value and a higher pA_2_ value would indicate higher potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical α2-adrenoceptor signaling pathway and a general experimental workflow for determining the antagonist activity of a test compound.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of potency of alpha 2-adrenoceptor antagonists in vitro: evidence for heterogeneity of alpha 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SKF-64139 and Monoamine Oxidase Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals investigating the interaction between SKF-64139 and monoamine oxidase (MAO). Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of SKF-64139?
SKF-64139, also known as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is primarily recognized as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1] PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine.
Q2: Does SKF-64139 inhibit monoamine oxidase (MAO)?
Yes, SKF-64139 has been shown to act as an inhibitor of monoamine oxidase (MAO) in vivo.[2] This inhibitory effect is typically observed at higher doses of the compound.[1]
Q3: Is there quantitative data available for the in vivo MAO inhibitory activity of SKF-64139?
Yes, in vivo studies in rats have been conducted to determine the potency of SKF-64139 as an MAO inhibitor. The depletion of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain was used as an index of MAO activity.
Q4: Are there specific in vitro IC50 or Ki values available for SKF-64139 inhibition of MAO-A and MAO-B?
Q5: What is the potential mechanism of MAO inhibition by SKF-64139?
The precise mechanism of MAO inhibition by SKF-64139 (e.g., competitive, non-competitive, reversible, or irreversible) has not been extensively detailed in the available literature. To determine the mechanism, kinetic studies involving varying concentrations of both the substrate and SKF-64139 would be required.
Quantitative Data
The following table summarizes the available quantitative data for the in vivo monoamine oxidase inhibitory activity of SKF-64139.
| Parameter | Value | Species | Methodology | Reference |
| ED50 | 3-4 mg/kg | Rat | In vivo; measured by the depletion of brain DOPAC | [2] |
Experimental Protocols
While a specific, published protocol for the in vitro evaluation of SKF-64139 on MAO activity is not available, the following is a detailed, adaptable methodology for a fluorometric in vitro MAO inhibition assay. This protocol can be optimized for the specific experimental needs.
Protocol: In Vitro Fluorometric Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
1. Principle:
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin), which can be quantified. A decrease in the rate of fluorescence production in the presence of the test compound indicates MAO inhibition.
2. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrates:
-
For MAO-A: Serotonin or Kynuramine
-
For MAO-B: Benzylamine or Phenylethylamine
-
Non-selective: p-Tyramine
-
-
SKF-64139 (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Controls:
-
MAO-A: Clorgyline
-
MAO-B: Selegiline (L-deprenyl) or Pargyline
-
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
3. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of SKF-64139 and positive controls in the assay buffer. Ensure the final solvent concentration in the assay well is low (typically ≤1%) and consistent across all wells.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Plate Setup:
-
Add 20 µL of the serially diluted SKF-64139, positive controls, or vehicle (for no-inhibitor control) to the appropriate wells of the 96-well plate.
-
Add 20 µL of MAO-A or MAO-B enzyme solution to each well.
-
Include a "no-enzyme" control well containing only the assay buffer and substrate mix to measure background fluorescence.
-
-
Pre-incubation: (Optional but recommended for time-dependent inhibitors) Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Prepare a substrate/probe working solution containing the MAO substrate, Amplex® Red, and HRP in the assay buffer. Add 60 µL of this working solution to all wells to initiate the reaction. Final concentrations in a 100 µL reaction volume should be optimized but are typically in the range of:
-
Substrate: At or below the Kₘ value for the respective enzyme.
-
Amplex® Red: 50-100 µM
-
HRP: 0.1-0.2 U/mL
-
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the "no-inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Troubleshooting Guide
Issue 1: High background fluorescence in the "no-enzyme" control wells.
-
Possible Cause: Autofluorescence of SKF-64139 or other assay components.
-
Solution: Run a control experiment with SKF-64139 in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background from all readings.
-
-
Possible Cause: Contamination of reagents with a fluorescent substance.
-
Solution: Use fresh, high-quality reagents and ensure proper storage conditions.
-
Issue 2: Inconsistent or non-reproducible IC50 values.
-
Possible Cause: Sub-optimal enzyme activity.
-
Solution: Ensure the enzyme has been stored and handled correctly. Always include a known potent inhibitor as a positive control to validate assay performance.
-
-
Possible Cause: Incorrect substrate concentration.
-
Solution: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Determine the Michaelis-Menten constant (Kₘ) for your substrate under your specific experimental conditions and use a substrate concentration at or below the Kₘ.
-
-
Possible Cause: Solubility issues with SKF-64139.
-
Solution: Ensure SKF-64139 is fully dissolved in the stock solvent and the final assay buffer. Poor solubility can lead to inaccurate concentrations. Consider using a different solvent or including a solubility-enhancing agent, ensuring it does not affect enzyme activity.
-
Issue 3: No or very weak inhibition observed.
-
Possible Cause: The concentration range of SKF-64139 is too low.
-
Solution: Test a wider and higher range of concentrations.
-
-
Possible Cause: SKF-64139 is a weak inhibitor of the specific MAO isoform under the tested in vitro conditions.
-
Solution: The in vivo MAO inhibitory effects may be due to metabolites of SKF-64139 or more complex physiological interactions. Consider performing in vivo studies or experiments with liver microsomes to investigate metabolic activation.
-
Visualizations
Caption: Mechanism of monoamine oxidase (MAO) inhibition by SKF-64139.
Caption: Workflow for in vitro MAO inhibition assay.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
Technical Support Center: Troubleshooting PNMT Inhibition Assays
This guide provides solutions to common issues encountered during Phenylethanolamine N-methyltransferase (PNMT) inhibition assays. It is intended for researchers, scientists, and drug development professionals to help identify and resolve sources of variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is there high background noise or signal variability in my assay wells?
High background noise can obscure the signal from enzyme activity, leading to poor data quality and inaccurate IC50 determinations. Variability between replicate wells can likewise skew results.
Possible Causes & Solutions:
-
Incomplete Reagent Mixing: Ensure all components, especially the enzyme and substrates, are thoroughly mixed before dispensing into assay plates. Vortex solutions gently and use a multichannel pipette carefully to avoid introducing bubbles.
-
Inhibitor Precipitation: Test compounds may not be fully soluble in the assay buffer.
-
Action: Visually inspect wells for precipitation after adding the inhibitor. Use a lower concentration of the compound or add a small percentage of a solubilizing agent like DMSO. Always ensure the final DMSO concentration is consistent across all wells, including controls, and does not exceed a level that inhibits PNMT activity.
-
-
Contaminated Reagents: Buffers, substrates, or enzyme preparations may be contaminated.
-
Action: Prepare fresh reagents, particularly the substrates norepinephrine and S-adenosylmethionine (SAM), on the day of the experiment.[1] Use sterile, high-purity water and filter-sterilize buffers.
-
-
Detection Method Interference: The method used to detect epinephrine (e.g., HPLC-ECD, ELISA) may have inherent background noise.[1]
-
Action: Run "no enzyme" and "no substrate" controls to determine the background signal from individual components. Subtract the average background from all experimental wells. For fluorescence-based assays, check for autofluorescence of the test compound.
-
Q2: My positive control inhibitor shows lower potency (higher IC50) than expected. What's wrong?
A shift in the IC50 of a known inhibitor, such as SK&F 64139, suggests a systemic issue with the assay conditions.
Possible Causes & Solutions:
-
Incorrect Inhibitor Concentration: Serial dilutions may have been prepared incorrectly.
-
Action: Re-prepare the inhibitor stock and serial dilutions. Verify the concentration of the stock solution using spectrophotometry if possible.
-
-
Degraded Inhibitor: The positive control may have degraded due to improper storage.
-
Action: Use a fresh aliquot of the inhibitor or purchase a new lot. Store inhibitors according to the manufacturer's instructions, typically desiccated and protected from light.
-
-
Sub-optimal Enzyme Concentration: The amount of PNMT used may be too high, requiring more inhibitor to achieve 50% inhibition.
-
Action: Optimize the enzyme concentration to ensure the reaction is in the linear range and initial velocity conditions are met.[1] Aim for a signal-to-background ratio that is robust but not saturating.
-
-
Incorrect Substrate Concentration: The concentration of norepinephrine or SAM can affect inhibitor potency, especially for competitive inhibitors.[2]
-
Action: Ensure substrate concentrations are at or below their Michaelis-Menten constant (Km) if you are characterizing competitive inhibitors. Keep substrate concentrations consistent across all experiments.
-
| Reference PNMT Inhibitors | Reported IC50 / Ki Value | Mode of Inhibition |
| SK&F 64139 | IC50: ~100 nM[2], Ki: 1.6 nM[3][4] | Competitive with norepinephrine[2] |
| SK&F 29661 | Ki: 120 nM[3][4] | Competitive with norepinephrine |
| LY134046 | To Be Determined Experimentally[1] | Centrally active PNMT inhibitor[1] |
Note: IC50 and Ki values can vary based on specific assay conditions (e.g., substrate concentrations, pH, temperature). This table serves as a general reference.
Q3: Enzyme activity appears low or decreases rapidly during the experiment.
Loss of enzyme activity can lead to a compressed dynamic range and inaccurate measurements of inhibition.
Possible Causes & Solutions:
-
Enzyme Instability: PNMT may be unstable under the chosen assay conditions (pH, temperature, buffer components). The cofactor SAM is known to help stabilize the enzyme.[5]
-
Action: Optimize the assay buffer. Standard assays are often performed at pH 8.0.[6] Ensure the enzyme is stored correctly in appropriate aliquots to avoid repeated freeze-thaw cycles. Include stabilizing agents like glycerol or BSA in the enzyme storage buffer if necessary.
-
-
Product Inhibition: The reaction product S-adenosylhomocysteine (SAH) can inhibit PNMT activity.[4]
-
Presence of Inhibitory Contaminants: Reagents may contain undeclared inhibitors. For example, heavy metals like lead can irreversibly inhibit PNMT.[7]
-
Action: Use high-purity reagents and water. If contamination is suspected, test the effect of a chelating agent like EDTA on enzyme activity (note: EDTA itself may inhibit the enzyme at high concentrations).[7]
-
Key Experimental Protocols
Protocol: In Vitro PNMT Enzyme Inhibition Assay (HPLC-ECD)
This protocol outlines a common method for determining the inhibitory activity of a compound on PNMT by quantifying the formation of epinephrine.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 8.0.
-
Substrates: Prepare fresh stock solutions of Norepinephrine and S-adenosylmethionine (SAM) in Assay Buffer on the day of the experiment.[1]
-
Enzyme: Dilute recombinant human PNMT enzyme to the pre-optimized working concentration in Assay Buffer.
-
Inhibitors: Prepare a stock solution of the test compound and a positive control (e.g., SK&F 64139) in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 1 nM to 100 µM).[1]
-
Stop Solution: Prepare a cold stop solution, such as 0.4 M perchloric acid, to terminate the reaction.[1]
2. Enzyme Reaction:
-
Set up reactions in microcentrifuge tubes or a 96-well plate on ice. A typical reaction volume is 100 µL.[1]
-
Add the components in the following order:
-
Assay Buffer
-
Test inhibitor solution or vehicle (e.g., DMSO) for controls.
-
PNMT enzyme solution.
-
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C to allow for binding.[1]
-
Initiate the reaction by adding the substrates (Norepinephrine and SAM).
-
Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C. This time should be within the linear range of product formation.[1]
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold Stop Solution.[1]
-
Centrifuge the samples at >10,000 x g for 10 minutes to precipitate the protein.[1]
-
Carefully transfer the supernatant to HPLC vials for analysis.
4. Detection of Epinephrine:
-
Inject a defined volume of the supernatant onto an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).[1]
-
Quantify the epinephrine peak by comparing its area to a standard curve generated with known concentrations of epinephrine.
5. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visual Guides and Workflows
PNMT Catalytic Reaction Pathway
The diagram below illustrates the core biochemical reaction catalyzed by PNMT, where it transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to norepinephrine, producing epinephrine and S-adenosylhomocysteine (SAH).[5][8]
Caption: Biochemical pathway of PNMT-catalyzed epinephrine synthesis and its inhibition.
Experimental Workflow for PNMT Inhibition Assay
This workflow diagram provides a step-by-step overview of the PNMT inhibition assay process, from initial preparation to final data analysis.
Caption: Step-by-step workflow for a typical PNMT enzyme inhibition assay.
Troubleshooting Logic: High Well-to-Well Variability
This decision tree helps diagnose and resolve common causes of high variability between replicate wells in a PNMT assay.
Caption: A decision tree for troubleshooting high variability in PNMT assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 6. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition by lead of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PNMT - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline synthesis.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Formation | Incomplete reaction during cyclization. | For reactions involving N-chloroethyl-2,3-dichlorobenzylamine with a Lewis acid, increase the reaction temperature to a range of 180-200°C and the reaction time to 8-12 hours.[1] | A significant increase in yield, potentially to 80-85%.[1] |
| Inefficient reduction of the isoquinoline intermediate. | Ensure the use of an active catalyst, such as platinum oxide, and carry out the reduction at ambient temperature in a suitable solvent like methanol.[2] | Complete conversion to the desired tetrahydroisoquinoline. | |
| Formation of Side Products | Retro-Ritter reaction in Bischler-Napieralski synthesis. | Use a nitrile-based solvent to shift the equilibrium away from the styrene byproduct. Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the elimination reaction.[3][4] | Minimization or elimination of the styrene byproduct, leading to a purer product and higher yield. |
| Deactivation of the aromatic ring in Pictet-Spengler synthesis. | For less activated aromatic rings, harsher reaction conditions such as refluxing with strong acids (e.g., HCl, TFA) may be necessary.[5][6] | Improved cyclization and higher product yield. | |
| Difficulty in Product Purification | Presence of unreacted starting materials or byproducts. | Utilize column chromatography for purification. A typical method involves using flash column chromatography on silica gel with a hexane/EtOAc eluent.[7] | Isolation of the pure this compound. |
| Product is in salt form. | Convert the hydrochloride salt to the free base using a mild base like ammonium hydroxide, followed by extraction with an organic solvent such as ether.[2] | Isolation of the free base, which can then be further purified or used in subsequent steps. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Common synthetic routes include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the reduction of a pre-formed 7,8-dichloroisoquinoline.[2][3][8] A patented method involves the reaction of N-chloroethyl-2,3-dichlorobenzylamine with aluminum chloride in decalin at elevated temperatures.[1]
Q2: I am getting a low yield in my Pictet-Spengler reaction. What can I do to improve it?
A2: The Pictet-Spengler reaction is sensitive to the electronic nature of the aromatic ring. For electron-deficient rings, such as the one in the precursor to this compound, harsher conditions are often required. Consider using stronger acids and higher reaction temperatures to facilitate the cyclization.[5][6]
Q3: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct. How can I avoid this?
A3: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction.[3][4] To suppress this, you can use a nitrile-based solvent for the reaction, which shifts the equilibrium back towards the desired nitrilium intermediate. Another approach is to use oxalyl chloride as the cyclizing agent to form an N-acyliminium intermediate, which is less prone to elimination.[3][4]
Q4: What is an effective method for the final reduction step to obtain this compound?
A4: Catalytic hydrogenation is a common and effective method. The reduction of 7,8-dichloroisoquinoline hydrochloride using platinum oxide as a catalyst in methanol at ambient temperature has been reported to be successful.[2]
Q5: How can I purify the final product?
A5: If your product is the hydrochloride salt, you can convert it to the free base by treating it with a mild base like ammonium hydroxide and then extracting it into an organic solvent like ether.[2] For further purification, column chromatography on silica gel is a standard procedure.[7]
Experimental Protocols
Synthesis via Reduction of 7,8-Dichloroisoquinoline Hydrochloride
This protocol is based on a literature procedure for the reduction of the corresponding isoquinoline.[2]
Materials:
-
7,8-Dichloroisoquinoline hydrochloride
-
Platinum oxide (PtO₂)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 7,8-dichloroisoquinoline hydrochloride in methanol.
-
Add platinum oxide catalyst to the solution.
-
Hydrogenate the mixture at ambient temperature for 1 hour.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with ammonium hydroxide to convert the hydrochloride salt to the free base.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts with magnesium sulfate.
-
Filter the solution and concentrate the filtrate to yield this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: A generalized experimental workflow for synthesis and purification.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
- 1. NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE. - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying 7,8-dichloro-THIQ in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-dichloro-THIQ) in various biological samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data analysis.
Question 1: I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis of 7,8-dichloro-THIQ. What are the potential causes and how can I mitigate this?
Answer:
Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte, leading to inaccurate quantification.[1][2] For a compound like 7,8-dichloro-THIQ, which is a substituted tetrahydroisoquinoline, matrix effects can arise from phospholipids, salts, and other small molecules present in plasma, urine, or tissue homogenates.
Potential Causes:
-
Inadequate Sample Cleanup: The chosen sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components.
-
Co-elution of Matrix Components: Interfering substances may have similar chromatographic retention times to 7,8-dichloro-THIQ.
-
Ionization Source: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) for certain analytes and matrices.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Switch to a More Selective Technique: If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a more thorough cleanup.
-
Optimize Extraction Conditions: Adjust the pH of the sample and the organic solvent used in LLE to improve the partitioning of 7,8-dichloro-THIQ and minimize the co-extraction of interferences. For SPE, experiment with different sorbents and wash/elution solvents.
-
-
Optimize Chromatographic Separation:
-
Modify the Mobile Phase Gradient: A shallower gradient can help to better separate 7,8-dichloro-THIQ from interfering peaks.
-
Change the Stationary Phase: A different column chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide a different selectivity and resolve the analyte from matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS for 7,8-dichloro-THIQ will co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction during data analysis.
-
-
Evaluate the Ionization Source:
-
If available, test with an APCI source to see if it reduces the observed matrix effects compared to ESI.
-
Question 2: My recovery of 7,8-dichloro-THIQ is low and inconsistent. What could be the issue and how can I improve it?
Answer:
Low and variable recovery can significantly impact the accuracy and precision of your quantitative assay. This issue often points to problems in the sample preparation and extraction steps.
Potential Causes:
-
Suboptimal Extraction pH: The pH of the sample may not be optimal for the efficient extraction of 7,8-dichloro-THIQ, which is a basic compound.
-
Inappropriate Extraction Solvent/Sorbent: The chosen organic solvent in LLE or the sorbent in SPE may not have the ideal polarity to effectively capture and elute the analyte.
-
Analyte Instability: 7,8-dichloro-THIQ may be degrading during sample collection, storage, or processing.
-
Incomplete Elution: The analyte may be strongly retained on the SPE sorbent and not fully eluted.
Troubleshooting Steps:
-
Optimize Extraction pH:
-
For LLE of a basic compound like 7,8-dichloro-THIQ, ensure the sample is basified (e.g., with a weak base like ammonium hydroxide) to deprotonate the amine group and increase its solubility in the organic extraction solvent.
-
-
Optimize Extraction Solvent/Sorbent:
-
LLE: Test a range of organic solvents with varying polarities (e.g., methyl tert-butyl ether, ethyl acetate, dichloromethane) to find the one that provides the highest recovery.
-
SPE: If using a reversed-phase sorbent, ensure the sample is loaded under aqueous conditions and eluted with an appropriate organic solvent (e.g., methanol or acetonitrile). For a cation-exchange sorbent, ensure the sample is loaded at a pH where 7,8-dichloro-THIQ is charged, and elute with a solvent containing a counter-ion or at a pH that neutralizes the analyte.
-
-
Evaluate Analyte Stability:
-
Conduct stability studies at different temperatures (room temperature, 4°C, -20°C, -80°C) and for different durations to determine the optimal storage conditions for your biological samples.
-
Consider the possibility of freeze-thaw instability by analyzing samples after multiple freeze-thaw cycles.
-
-
Ensure Complete Elution from SPE Cartridge:
-
Increase the volume or the elution strength of the elution solvent.
-
Consider adding a modifier (e.g., a small percentage of a stronger solvent or an acid/base) to the elution solvent to disrupt strong interactions between the analyte and the sorbent.
-
Question 3: I am having difficulty achieving the required limit of quantification (LOQ) for 7,8-dichloro-THIQ. How can I improve the sensitivity of my assay?
Answer:
Achieving a low LOQ is often critical for pharmacokinetic and toxicokinetic studies. Several factors throughout the analytical workflow can influence assay sensitivity.
Potential Causes:
-
Low Extraction Recovery: If a significant portion of the analyte is lost during sample preparation, the final concentration in the extract will be low.
-
High Matrix Effects: Ion suppression can significantly reduce the analyte signal, leading to a higher LOQ.
-
Suboptimal Mass Spectrometry Parameters: The MS/MS transitions and associated parameters (e.g., collision energy, declustering potential) may not be optimized for maximum signal intensity.
-
Poor Chromatographic Peak Shape: Broad or tailing peaks will have a lower height and a poorer signal-to-noise ratio.
Troubleshooting Steps:
-
Maximize Extraction Recovery:
-
Implement the troubleshooting steps for low recovery outlined in the previous question.
-
Consider a sample pre-concentration step, such as evaporating the final extract to dryness and reconstituting in a smaller volume of a weaker solvent.
-
-
Minimize Matrix Effects:
-
Follow the recommendations for mitigating matrix effects, as this will help to maximize the analyte signal.
-
-
Optimize Mass Spectrometry Parameters:
-
Perform a thorough optimization of the MS/MS parameters for 7,8-dichloro-THIQ by infusing a standard solution directly into the mass spectrometer.
-
Select the most intense and specific precursor-to-product ion transitions for quantification.
-
-
Improve Chromatographic Peak Shape:
-
Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
-
For a basic compound like 7,8-dichloro-THIQ, adding a small amount of a modifier like formic acid or ammonium hydroxide to the mobile phase can improve peak shape by reducing interactions with residual silanols on the column.
-
Ensure the LC system is well-maintained and has minimal dead volume.
-
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in quantifying 7,8-dichloro-THIQ in biological samples?
A1: The primary challenges include:
-
Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate results.[1][2]
-
Low Endogenous Levels: If quantifying endogenous or low-dose exogenous 7,8-dichloro-THIQ, high sensitivity is required.
-
Analyte Stability: The stability of 7,8-dichloro-THIQ in biological matrices under various storage and processing conditions needs to be established.
-
Lack of a Commercially Available Stable Isotope-Labeled Internal Standard: This necessitates careful method validation to ensure accuracy and precision.
Q2: Which sample preparation technique is best for 7,8-dichloro-THIQ?
A2: The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the available resources.
-
Protein Precipitation (PPT): A simple and fast method, but it may not provide a clean enough extract for highly sensitive assays due to residual matrix components.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT and can be optimized for 7,8-dichloro-THIQ by adjusting the pH and extraction solvent.[3]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for sample concentration, making it suitable for assays requiring low limits of quantification.
Q3: What type of analytical column is recommended for the LC-MS/MS analysis of 7,8-dichloro-THIQ?
A3: A reversed-phase C18 column is a good starting point for the analysis of 7,8-dichloro-THIQ. However, depending on the specific matrix and potential interferences, other stationary phases such as a C8, phenyl-hexyl, or a HILIC column could provide better selectivity and peak shape.
Q4: How should I store my biological samples containing 7,8-dichloro-THIQ?
Quantitative Data Summary
The following table provides typical quantitative parameters for the analysis of tetrahydroisoquinoline derivatives in biological samples, based on published literature. Please note that these values are for analogous compounds and should be used as a general guideline. The actual performance for 7,8-dichloro-THIQ may vary and needs to be determined experimentally.
| Parameter | Plasma | Urine | Brain Tissue | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 100 pg/mL | 0.3 - 2.2 ng/g | [1][3] |
| Limit of Detection (LOD) | 0.1 ng/mL | N/A | 0.3 - 2.2 ng/g | [3] |
| Recovery | 85-110% | >80% | 80-115% | [3][4] |
| Matrix Effect | <15% RSD | <15% RSD | <15% RSD | [3][4] |
N/A: Not Available in the cited literature. RSD: Relative Standard Deviation
Experimental Protocols
Disclaimer: The following protocols are illustrative examples based on established methods for analogous compounds and should be optimized for your specific application and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) of 7,8-dichloro-THIQ from Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled 7,8-dichloro-THIQ or a structurally similar compound).
-
Add 25 µL of 1 M ammonium hydroxide to basify the sample. Vortex briefly.
-
-
Extraction:
-
Add 500 µL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of 7,8-dichloro-THIQ from Human Urine
-
Sample Pre-treatment:
-
To 200 µL of human urine, add 10 µL of the internal standard working solution and 200 µL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 100 mM phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Wash the cartridge with 1 mL of methanol to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to dissolve.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the quantification of 7,8-dichloro-THIQ.
References
- 1. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 3. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-DCTIQ) Blood-Brain Barrier Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the blood-brain barrier (BBB) permeability of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-DCTIQ).
Frequently Asked Questions (FAQs)
Q1: What is the expected blood-brain barrier permeability of 7,8-DCTIQ?
Q2: Which experimental models are suitable for assessing the BBB permeability of 7,8-DCTIQ?
A2: Both in vitro and in vivo models can be used to assess the BBB permeability of 7,8-DCTIQ.
-
In vitro models: The Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a preliminary indication of passive diffusion. More complex models include cell-based assays using brain microvascular endothelial cells (BMECs) such as primary human BMECs, or cell lines like hCMEC/D3 or bEnd.3 cultured in a Transwell system.[3][4][5] These models can also assess the involvement of active transport mechanisms.
-
In vivo models: Animal models, typically rodents, are used for definitive assessment of BBB penetration. This involves systemic administration of 7,8-DCTIQ followed by the measurement of its concentration in both the brain tissue and plasma to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
Q3: How can I quantify the concentration of 7,8-DCTIQ in biological samples?
A3: A sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for the quantification of 7,8-DCTIQ in brain homogenate and plasma. This method offers the high selectivity and sensitivity required to detect low concentrations of the compound. A similar gas chromatography-selected ion monitoring (GC-SIM) system has been used for the determination of a related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, in mouse brain.[6]
Troubleshooting Guides
In Vitro BBB Permeability Assay (Transwell Model)
| Issue | Possible Cause | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) values | Incomplete cell monolayer formation; Cell toxicity from 7,8-DCTIQ; Contamination. | Ensure proper cell seeding density and allow sufficient time for monolayer formation.[5] Test for 7,8-DCTIQ cytotoxicity at the concentrations used. Check for signs of microbial contamination. |
| High variability in apparent permeability (Papp) values | Inconsistent monolayer integrity; Pipetting errors; Temperature fluctuations. | Monitor TEER values before and after the experiment to ensure monolayer integrity. Use calibrated pipettes and consistent technique. Maintain a constant temperature throughout the assay. |
| No detectable 7,8-DCTIQ in the receiver compartment | Low intrinsic permeability of 7,8-DCTIQ; Active efflux by transporters like P-glycoprotein (P-gp). | Increase the incubation time or the initial concentration of 7,8-DCTIQ (while ensuring it remains below cytotoxic levels). Perform the assay in the presence of known efflux transporter inhibitors to investigate active transport.[7] |
In Vivo BBB Permeability Study (Rodent Model)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in brain and plasma concentrations | Inconsistent dosing; Variable absorption; Differences in tissue collection and processing. | Ensure accurate and consistent administration of the dosing solution. Standardize the time points for sample collection. Follow a consistent and rapid protocol for brain harvesting and homogenization to minimize post-mortem changes.[8] |
| Low or undetectable brain concentrations of 7,8-DCTIQ | Poor BBB penetration; Rapid metabolism in the brain or periphery. | Consider using a more sensitive analytical method. Investigate the metabolic stability of 7,8-DCTIQ in brain and liver microsomes. If rapid efflux is suspected, consider co-administration with a broad-spectrum efflux pump inhibitor (use with caution and appropriate controls). |
| Discrepancy between in vitro and in vivo results | In vitro model lacks the complexity of the in vivo BBB; Involvement of active transport or metabolism not captured by the in vitro model. | Refine the in vitro model to better mimic in vivo conditions (e.g., co-culture with astrocytes and pericytes).[9] Use the in vitro data to generate hypotheses about transport mechanisms and test them in vivo. |
Quantitative Data Summary
As specific experimental data for 7,8-DCTIQ is not publicly available, the following tables provide a template for presenting your experimental findings.
Table 1: In Vitro Permeability of 7,8-DCTIQ in a Transwell BBB Model
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| 7,8-DCTIQ | A to B | Insert Value | Calculate |
| 7,8-DCTIQ | B to A | Insert Value | |
| Control (Low Permeability) | A to B | < 1.0 | N/A |
| Control (High Permeability) | A to B | > 10.0 | N/A |
A to B: Apical to Basolateral; B to A: Basolateral to Apical Efflux Ratio = Papp (B to A) / Papp (A to B)
Table 2: In Vivo Brain Penetration of 7,8-DCTIQ in Rodents
| Compound | Dose (mg/kg) | Route | Time (h) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | LogBB |
| 7,8-DCTIQ | Insert Value | i.v./p.o. | Insert Value | Insert Value | Insert Value | Calculate |
| 7,8-DCTIQ | Insert Value | i.v./p.o. | Insert Value | Insert Value | Insert Value | Calculate |
LogBB = log10 (Brain Concentration / Plasma Concentration)
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the TEER values to confirm the integrity of the cell monolayer. Values should be stable and above a predetermined threshold.
-
Permeability Assay:
-
Prepare a solution of 7,8-DCTIQ in a suitable assay buffer.
-
Add the 7,8-DCTIQ solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and a final sample from the donor chamber.
-
-
Sample Analysis: Quantify the concentration of 7,8-DCTIQ in all samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: In Vivo Brain Penetration Study in Rodents
-
Animal Dosing: Administer 7,8-DCTIQ to rodents (e.g., mice or rats) via the desired route (e.g., intravenous or oral).
-
Sample Collection: At predetermined time points, collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove intravascular blood.
-
Tissue Processing:
-
Centrifuge the blood to obtain plasma.
-
Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
-
Sample Analysis: Extract 7,8-DCTIQ from the plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) and its logarithmic value (LogBB).
Visualizations
Caption: In Vitro BBB Permeability Experimental Workflow.
Caption: In Vivo Brain Penetration Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 1-methyl-1,2,3,4-tetrahydroisoquinoline in mouse brain after treatment with haloperidol by gas chromatography-selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Measuring In Vivo Metabolite Levels in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SK&F 64139 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SK&F 64139 in animal studies. The information provided is intended to help minimize potential side effects and ensure the successful execution of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SK&F 64139?
A1: SK&F 64139 is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT).[1][2] PNMT is responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla and the central nervous system.[1][2] Therefore, the primary intended effect of SK&F 64139 is the reduction of epinephrine levels.
Q2: What are the most common side effects observed with SK&F 64139 in animal studies?
A2: The most frequently reported side effect of SK&F 64139 in animal studies, particularly in rodents, is a dose-dependent decrease in blood pressure (hypotension).[3] In some instances, this can be accompanied by changes in heart rate, such as bradycardia (a slower than normal heart rate).[3]
Q3: What is the underlying cause of the hypotensive side effect?
A3: While SK&F 64139 is a PNMT inhibitor, its hypotensive effects are primarily attributed to its activity as an alpha-adrenoceptor antagonist.[4] It blocks both alpha-1 and alpha-2 adrenergic receptors, which play a crucial role in maintaining vascular tone.[4] Blockade of these receptors leads to vasodilation and a subsequent drop in blood pressure. This effect is often more immediate than the effects of PNMT inhibition.[3]
Q4: Are there any other off-target effects to be aware of?
A4: At higher doses, SK&F 64139 may exhibit weak monoamine oxidase (MAO) inhibitory activity.[2] It can also inhibit the neuronal uptake of norepinephrine. These additional actions can contribute to its overall pharmacological profile and potential side effects.
Q5: Is SK&F 64139 centrally active?
A5: Yes, SK&F 64139 can cross the blood-brain barrier and inhibit PNMT in the central nervous system.[5]
Troubleshooting Guide
Issue: Unexpectedly large drop in blood pressure (hypotension) after administration.
| Potential Cause | Troubleshooting Steps |
| Dose is too high for the animal model. | - Review the dose-response data provided below. Start with a lower dose and titrate up to the desired effect while closely monitoring blood pressure.- Consider the strain and health status of the animals, as this can influence sensitivity. Hypertensive models may react differently than normotensive ones.[3] |
| Rapid intravenous injection. | - Administer SK&F 64139 via a slow intravenous infusion rather than a rapid bolus to avoid a sharp drop in blood pressure. |
| Animal is under anesthesia. | - Anesthetics can have their own cardiovascular effects and may potentiate the hypotensive effects of SK&F 64139. If possible, conduct studies in conscious, freely moving animals with telemetry implants for blood pressure monitoring.[6] |
| Alpha-adrenoceptor blockade. | - Be aware that the primary cause of hypotension is likely alpha-blockade, not PNMT inhibition.[4] The experimental design should account for this. |
Issue: Significant bradycardia is observed.
| Potential Cause | Troubleshooting Steps |
| Vagal reflex secondary to hypotension. | - Monitor heart rate closely along with blood pressure. |
| Direct or indirect effect on cardiac function. | - In some experimental models, the bradycardia associated with SK&F 64139-induced hypotension could be blocked by the combination of propranolol (a beta-blocker) and vagotomy.[3] While vagotomy is an invasive procedure, the use of a beta-blocker like propranolol could be considered in the experimental design to normalize heart rate, but this may introduce other variables. |
Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of SK&F 64139 in Rats
| Dose & Route | Animal Model | Observed Cardiovascular Effect | Reference |
| 25 mg/kg, oral | Conscious DOCA-salt hypertensive rats | Lowered systolic and diastolic blood pressure by ~40 mmHg. Accompanied by bradycardia. | [3] |
| 5 mg/kg, i.v. | Conscious spontaneously hypertensive rats (SHR) | Did not prevent the decrease in blood pressure induced by alpha-methyldopa. | [4] |
| 5 mg/kg, i.c.v. | Conscious SHR | Reduced alpha-methyldopa and clonidine-induced hypotension. Prevented bradycardia in response to clonidine. | [4] |
| 2 mg, i.v. | Conscious normotensive rats | The pressor effect of norepinephrine was not changed. | [7] |
| 8 mg, i.v. | Conscious normotensive rats | Resulted in a significant fall in baseline blood pressure and blunted the pressor response to norepinephrine. | [7] |
| 40 mg/kg, i.p. | Spontaneously hypertensive rats (SHR) | Caused a decrease in blood pressure. | [8] |
Experimental Protocols
Protocol 1: Administration of SK&F 64139 to Rodents
-
Preparation of Dosing Solution:
-
SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline) should be dissolved in a suitable vehicle. For intravenous administration, sterile saline (0.9% NaCl) is commonly used. For oral administration, a suspension in a vehicle like 0.5% methylcellulose may be appropriate.
-
The concentration of the dosing solution should be calculated based on the desired dose and the average weight of the animals.
-
Ensure the solution is well-mixed and free of particulates before administration.
-
-
Animal Handling and Acclimatization:
-
All animal procedures should be approved by the institution's Animal Care and Use Committee.
-
Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Handle animals gently to minimize stress, which can affect cardiovascular parameters.
-
-
Administration Routes:
-
Intravenous (i.v.): For rapid and complete bioavailability. Administer via a tail vein or a catheterized vessel. To minimize acute hypotension, a slow infusion is recommended over a bolus injection.
-
Intraperitoneal (i.p.): A common route for systemic administration. Inject into the lower quadrant of the abdomen, avoiding the cecum and bladder.
-
Oral (p.o.): Administer via oral gavage. Ensure the gavage needle is of appropriate size for the animal and is inserted without causing trauma.
-
Intracerebroventricular (i.c.v.): For direct central nervous system administration. This requires stereotaxic surgery to implant a cannula into a cerebral ventricle.
-
-
Post-Administration Monitoring:
-
Closely monitor the animals for any signs of distress, including lethargy, piloerection, or changes in breathing.
-
Cardiovascular parameters (blood pressure and heart rate) should be monitored continuously, especially during the initial hours after administration.
-
Protocol 2: Monitoring and Management of Hypotension in Conscious Rats
-
Blood Pressure and Heart Rate Monitoring:
-
The gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving rats is radiotelemetry.[6] This involves the surgical implantation of a telemetric transmitter.
-
Alternatively, non-invasive tail-cuff plethysmography can be used for intermittent measurements.[9] However, this method can be influenced by animal stress and movement.
-
-
Experimental Procedure:
-
Establish a stable baseline of blood pressure and heart rate before administering SK&F 64139.
-
After administration, continuously record cardiovascular parameters. The expected onset of hypotension will depend on the route of administration (faster with i.v.).
-
Have a plan in place to address severe hypotension if it occurs. This may include reducing the dose in subsequent animals or discontinuing the experiment for a particular animal.
-
-
Considerations for Mitigating Hypotension:
-
Dose Titration: Begin with a low dose of SK&F 64139 and gradually increase it in different cohorts of animals to establish a dose-response curve for both the desired effect and the hypotensive side effect.
-
Route of Administration: Slower absorption routes (e.g., subcutaneous or oral) may lead to a less pronounced and more gradual drop in blood pressure compared to intravenous administration.
-
Co-administration of other agents: While not a standard protocol, the literature suggests that beta-blockers like propranolol can counteract some of the cardiovascular effects of SK&F 64139, specifically bradycardia.[3] However, co-administration of a beta-blocker will introduce another variable and may complicate the interpretation of the primary experimental results. If this approach is considered, it should be thoroughly validated with appropriate control groups.
-
Mandatory Visualizations
// Nodes Norepinephrine [label="Norepinephrine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PNMT [label="PNMT\n(Phenylethanolamine\nN-methyltransferase)", fillcolor="#FBBC05", fontcolor="#202124"]; Epinephrine [label="Epinephrine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SKF_64139 [label="SK&F 64139", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha_Receptors [label="Alpha-1 & Alpha-2\nAdrenoceptors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasoconstriction [label="Vasoconstriction", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Blood_Pressure [label="Blood Pressure\nMaintenance", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Hypotension [label="Hypotension\n(Side Effect)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Norepinephrine -> PNMT [label="Substrate"]; PNMT -> Epinephrine [label="Catalyzes\nConversion"]; SKF_64139 -> PNMT [label="Inhibits\n(Primary Action)", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Norepinephrine -> Alpha_Receptors [label="Activates"]; Alpha_Receptors -> Vasoconstriction; Vasoconstriction -> Blood_Pressure; SKF_64139 -> Alpha_Receptors [label="Blocks\n(Side Effect)", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Alpha_Receptors -> Hypotension [style=dashed, color="#EA4335"];
{rank=same; Norepinephrine; SKF_64139} } .dot Caption: Dual mechanism of SK&F 64139 action leading to primary and side effects.
// Nodes Start [label="Start: Plan Experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose_Selection [label="Select Initial Dose\n(Based on Literature)", fillcolor="#FBBC05", fontcolor="#202124"]; Animal_Prep [label="Animal Preparation\n& Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline_Monitoring [label="Establish Baseline\nCardiovascular Parameters", fillcolor="#F1F3F4", fontcolor="#202124"]; Administration [label="Administer SK&F 64139\n(Slow Infusion Recommended)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Continuous_Monitoring [label="Continuous Monitoring\n(Blood Pressure, Heart Rate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Hypotension Observed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mild_Hypotension [label="Mild/Moderate & Expected:\nContinue Monitoring & Data Collection", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Severe_Hypotension [label="Severe & Unexpected:\nTroubleshoot", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adjust_Protocol [label="Adjust Protocol:\n- Lower Dose\n- Change Route\n- Consider Controls", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End of Experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Dose_Selection; Dose_Selection -> Animal_Prep; Animal_Prep -> Baseline_Monitoring; Baseline_Monitoring -> Administration; Administration -> Continuous_Monitoring; Continuous_Monitoring -> Decision; Decision -> Mild_Hypotension [label="No / Yes (Expected)"]; Mild_Hypotension -> End; Decision -> Severe_Hypotension [label="Yes (Severe)"]; Severe_Hypotension -> Adjust_Protocol; Adjust_Protocol -> Dose_Selection; } .dot Caption: Workflow for managing hypotension during SK&F 64139 administration.
References
- 1. SKF-64139 - Wikipedia [en.wikipedia.org]
- 2. Toxicokinetics, in vivo metabolic profiling, and in vitro metabolism of gelsenicine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cidara.com [cidara.com]
Validation & Comparative
Validating PNMT Inhibition by 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCH-THIQ), also known as SK&F 64139, on the enzyme phenylethanolamine N-methyltransferase (PNMT). The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist in the validation and assessment of this compound's performance against other known PNMT inhibitors.
Executive Summary
This compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine.[1] It has been extensively utilized as a research tool to investigate the physiological roles of epinephrine in various processes, including cardiovascular regulation.[1] This guide provides a comparative analysis of its inhibitory potency, a detailed experimental protocol for validating its activity, and visual representations of the relevant biological pathway and experimental workflow.
Comparison of PNMT Inhibitors
The inhibitory potency of this compound has been evaluated in numerous studies, often in comparison to other substituted tetrahydroisoquinolines and different classes of PNMT inhibitors. The following table summarizes key quantitative data for DCH-THIQ and other notable inhibitors.
Disclaimer: The IC50 and Kᵢ values presented in this table are compiled from various sources. Direct comparison should be made with caution as experimental conditions can vary between studies.[2]
| Compound | Class | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference(s) |
| This compound (SK&F 64139) | Tetrahydroisoquinoline | 1.6 - 300 | 100 - 10,000 | Rabbit, Rat, Human | [1][2][3][4][5] |
| 6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Potent | - | Rabbit | [6] |
| 7-Chloro-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Potent | - | Rabbit | [6] |
| 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (SK&F 29661) | Tetrahydroisoquinoline | 120 - 600 | - | Rat, Human | [4][5][7] |
| CGS 19281A | Pyrido[3,4-b]indole | - | 2700 | - | [2] |
| LY134046 | Benzazepine Derivative | - | - | - | [2] |
Experimental Protocols
A robust in vitro assay is crucial for validating the inhibitory activity of this compound against PNMT. The following protocol outlines a common method for determining the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
In Vitro PNMT Enzyme Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of PNMT.
Principle: The assay measures the rate of conversion of the substrate, norepinephrine, to epinephrine by PNMT in the presence of the methyl donor S-adenosyl-L-methionine (SAM). The inhibitory activity of DCH-THIQ is determined by quantifying the reduction in epinephrine formation compared to a control without the inhibitor.
Materials:
-
Recombinant PNMT enzyme
-
L-Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM) (co-factor)
-
This compound (test inhibitor)
-
Assay Buffer (e.g., 0.4 M Tris-HCl, pH 8.5)
-
Stopping Solution (e.g., 0.4 M Perchloric acid)
-
Microcentrifuge tubes or 96-well plates
-
Incubator (37°C)
-
Detection System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit for epinephrine.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of norepinephrine, SAM, and this compound in the assay buffer.
-
Perform serial dilutions of the DCH-THIQ stock solution to create a range of test concentrations (e.g., 1 nM to 100 µM).
-
-
Enzyme Reaction:
-
In microcentrifuge tubes or a 96-well plate, add the assay buffer.
-
Add the DCH-THIQ solution at various concentrations to the respective tubes/wells. Include a vehicle control (buffer only, no inhibitor).
-
Add the PNMT enzyme solution to all tubes/wells.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.[8]
-
Initiate the enzymatic reaction by adding norepinephrine and SAM to each tube/well.
-
-
Incubation:
-
Incubate the reaction mixture for a predetermined time (e.g., 20-60 minutes) at 37°C. The incubation time should be within the linear range of the enzyme kinetics.
-
-
Reaction Termination:
-
Stop the reaction by adding the stopping solution (e.g., perchloric acid).
-
Centrifuge the samples at high speed to precipitate proteins.
-
-
Epinephrine Quantification:
-
Using HPLC-ECD:
-
Transfer the supernatant to HPLC vials.
-
Inject a known volume onto an HPLC system equipped with a C18 column and an electrochemical detector.
-
Quantify the epinephrine peak area against a standard curve of known epinephrine concentrations.
-
-
Using ELISA:
-
Follow the manufacturer's protocol for the epinephrine ELISA kit. This typically involves adding the supernatant to antibody-coated wells and measuring the resulting signal with a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of PNMT inhibition for each concentration of DCH-THIQ relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and Kₘ are known.
-
Visualizing Pathways and Workflows
Epinephrine Biosynthesis Pathway
The following diagram illustrates the final step of the catecholamine biosynthesis pathway, where PNMT catalyzes the conversion of norepinephrine to epinephrine, and the point of inhibition by this compound.[9][10][11]
Caption: PNMT catalyzes the methylation of norepinephrine to epinephrine, a process inhibited by this compound.
Experimental Workflow for PNMT Inhibitor Screening
This diagram outlines a typical workflow for screening and validating potential PNMT inhibitors like this compound.
Caption: A stepwise workflow for the in vitro screening and validation of PNMT inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 11. PathWhiz [pathbank.org]
A Comparative Guide to PNMT Inhibitors: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the seminal phenylethanolamine N-methyltransferase (PNMT) inhibitor, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-diCl-THIQ), with other notable PNMT inhibitors. The information presented herein, supported by experimental data, is intended to aid researchers in selecting the appropriate tool for their studies of the adrenergic system and the therapeutic potential of PNMT inhibition.
Introduction to PNMT Inhibition
Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine.[1] As the sole enzyme responsible for epinephrine synthesis, PNMT has been a target for therapeutic intervention in conditions where epinephrine levels are implicated, including hypertension and stress-related disorders. The development of PNMT inhibitors has evolved from potent, first-generation compounds like 7,8-diCl-THIQ to highly selective next-generation molecules, addressing the critical issue of off-target effects.
Quantitative Comparison of PNMT Inhibitor Performance
The following table summarizes the in vitro inhibitory potency and selectivity of 7,8-diCl-THIQ and a selection of alternative PNMT inhibitors. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Class | PNMT IC50 (nM) | PNMT Ki (nM) | α2-Adrenoceptor Affinity (KB or Kd in nM) | Selectivity (PNMT vs. α2) | Reference(s) |
| 7,8-diCl-THIQ (SK&F 64139) | Tetrahydroisoquinoline | 100 | 1.6 | 6000 (KB) | ~0.00027 | [2][3][4] |
| CGS 19281A | Pyrido[3,4-b]indole | 2700 | - | No interaction reported | High | [2][5] |
| LY134046 | Benzazepine Derivative | Data not available in direct comparative studies | Data not available in direct comparative studies | - | - | [2][6] |
| Inhibitor 4 (Transition-State Analogue) | Bisubstrate Analogue | 81 (cellular IC50) | 1.2 | 14,300 (Kd) | ~12,000-fold | [7][8] |
Signaling Pathway and Inhibition
The enzymatic reaction catalyzed by PNMT is a critical step in the adrenergic signaling pathway. The diagram below illustrates this pathway and the points of inhibition by various compounds.
Caption: The catecholamine biosynthesis pathway and the site of PNMT inhibition.
Experimental Protocols
In Vitro PNMT Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the inhibitory potency (IC50 or Ki) of a compound against PNMT.
1. Materials:
-
Purified PNMT enzyme (from bovine adrenal glands or recombinant expression)
-
L-Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor, can be radiolabeled, e.g., [3H]-SAM)
-
Test inhibitor (e.g., 7,8-diCl-THIQ)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Stop solution (e.g., borate buffer)
-
Scintillation cocktail (for radiometric assay) or ELISA kit for epinephrine
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, purified PNMT enzyme, and norepinephrine.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding SAM.
-
Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding a stop solution.
-
Detection:
-
Radiometric Assay: If using [3H]-SAM, the radiolabeled product ([3H]-epinephrine) is extracted with an organic solvent and quantified using liquid scintillation counting.
-
Non-Radiometric Assay: The amount of epinephrine produced can be quantified using a specific ELISA kit.
-
-
Data Analysis: Calculate the percentage of PNMT inhibition for each inhibitor concentration compared to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
Caption: A typical workflow for an in vitro PNMT inhibition assay.
α2-Adrenoceptor Binding Assay (Radioligand Displacement)
This protocol is used to determine the affinity of a compound for the α2-adrenoceptor, a common off-target for early-generation PNMT inhibitors.
1. Materials:
-
Cell membranes expressing α2-adrenoceptors
-
Radioligand specific for α2-adrenoceptors (e.g., [3H]-rauwolscine or [3H]-RX821002)
-
Test compound (e.g., 7,8-diCl-THIQ)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
2. Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for an α2-adrenoceptor radioligand binding assay.
Discussion and Conclusion
7,8-diCl-THIQ (SK&F 64139) is a highly potent inhibitor of PNMT, exhibiting a Ki value in the low nanomolar range.[3] However, its utility as a specific pharmacological tool is limited by its significant affinity for α2-adrenoceptors.[4] This lack of selectivity can lead to confounding physiological effects, making it difficult to attribute observed outcomes solely to PNMT inhibition.
In contrast, CGS 19281A, while less potent than 7,8-diCl-THIQ, was developed to have high selectivity with no reported interaction with α1- or α2-adrenergic receptors.[5] The benzazepine derivative LY134046 is also a known PNMT inhibitor, but readily available quantitative data for direct comparison is scarce.[2][6]
The development of transition-state analogue inhibitors, such as "Inhibitor 4," represents a significant advancement in the field.[7][8] These molecules are designed to mimic the transition state of the PNMT-catalyzed reaction, resulting in extremely high potency (Ki of 1.2 nM) and exceptional selectivity.[7][8] For instance, "Inhibitor 4" demonstrates a 12,000-fold greater selectivity for PNMT over the α2-adrenoceptor, making it a superior tool for dissecting the specific roles of epinephrine in physiological and pathological processes.[7]
References
- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effects of CGS 19281A, an inhibitor of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SK&F 64139 and SK&F 29661 for Catecholamine Research
For researchers in neurobiology, pharmacology, and drug development, the selective modulation of catecholamine pathways is of paramount importance. Two frequently utilized research tools for this purpose are SK&F 64139 and SK&F 29661. Both compounds are recognized as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine. However, a detailed comparison reveals significant differences in their pharmacological profiles, which are critical for the appropriate design and interpretation of experimental studies. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Overview of Pharmacological Properties
SK&F 64139 is a centrally active inhibitor of PNMT, capable of crossing the blood-brain barrier.[1] Its pharmacological actions are complex, extending beyond PNMT inhibition to include antagonism of alpha-adrenergic receptors and weak inhibition of monoamine oxidase (MAO) at higher concentrations.[1] In contrast, SK&F 29661 is a peripherally selective PNMT inhibitor.[2] Its high polarity restricts its entry into the central nervous system, making it a valuable tool for investigating the physiological roles of peripheral epinephrine.[2]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data for SK&F 64139 and SK&F 29661, highlighting their potency and selectivity across different targets.
Table 1: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
| Compound | Parameter | Value | Species/Tissue | Reference |
| SK&F 64139 | IC50 | 1 x 10-7 M | Bovine Adrenal | [3] |
| IC50 | 15 ± 2 nM | Human PNMT (cell-based) | [4] | |
| Ki | 1.6 nM | Human PNMT | [4] | |
| SK&F 29661 | Ki | 3 x 10-7 M | Rat Adrenal | [2] |
| Ki | 6 x 10-7 M | Rat CNS | [2] | |
| Ki | 120 nM | Not Specified | [4] |
Table 2: Alpha-Adrenergic Receptor Antagonism
| Compound | Parameter | Value | Receptor/Tissue | Reference |
| SK&F 64139 | KB | 6 x 10-6 M | Not Specified | [3] |
| Activity | Blocker | α1 and α2 adrenoceptors | [5] | |
| SK&F 29661 | Activity | No significant inhibition | α2 adrenoceptors |
Table 3: Monoamine Oxidase (MAO) Inhibition
| Compound | Parameter | Value | Notes | Reference |
| SK&F 64139 | ED50 | 3-4 mg/kg | In vivo MAO inhibition | [6] |
| Activity | Weak inhibitor | At higher doses | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
In Vitro PNMT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of a test compound against PNMT.
Materials:
-
Purified PNMT enzyme
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
Norepinephrine, the substrate
-
Test compounds (SK&F 64139 or SK&F 29661)
-
Assay buffer (e.g., phosphate buffer, pH 7.5-8.0)
-
Detection system (e.g., HPLC with electrochemical detection to measure epinephrine formation, or a coupled-enzyme assay)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PNMT enzyme, and varying concentrations of the test compound.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding norepinephrine and SAM.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction (e.g., by adding acid).
-
Quantify the amount of epinephrine produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Alpha-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki or KB) of a test compound for alpha-adrenergic receptors.
Materials:
-
Cell membranes expressing the alpha-adrenergic receptor subtype of interest (e.g., from transfected cell lines or specific tissues).
-
A radiolabeled ligand that specifically binds to the receptor (e.g., [3H]prazosin for α1, [3H]clonidine for α2).
-
Test compound (SK&F 64139).
-
Binding buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The choice between SK&F 64139 and SK&F 29661 should be dictated by the specific research question. SK&F 29661 is the preferred tool for studies focusing on the peripheral effects of PNMT inhibition, owing to its selectivity and inability to cross the blood-brain barrier. In contrast, SK&F 64139 is suitable for investigating the central effects of PNMT inhibition. However, its off-target activities at alpha-adrenergic receptors and MAO must be carefully considered when interpreting the results. Researchers should be aware of these distinct pharmacological profiles to ensure the validity and specificity of their findings in the complex field of catecholamine research.
References
- 1. SKF-64139 - Wikipedia [en.wikipedia.org]
- 2. Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of SK & F 64139, a phenylethanolamine-N-methyltransferase inhibitor, on centrally mediated cardiovascular effects of alpha-methyldopa and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloro-Substituted Tetrahydroisoquinolines: A Comparative Guide to Structure-Activity Relationships at Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of chloro-substituted tetrahydroisoquinolines and their structure-activity relationship (SAR) as ligands for dopamine D1 and D2 receptors. The performance of these compounds is compared with non-chloro-substituted analogs and other alternative chemical scaffolds, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers in pharmacology and medicinal chemistry.
Introduction to Tetrahydroisoquinolines and Dopamine Receptors
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] A significant area of research has focused on the development of THIQ derivatives as ligands for dopamine receptors, which are crucial G-protein coupled receptors (GPCRs) in the central nervous system involved in motor control, cognition, and reward.[1] The two main subtypes, D1 and D2 receptors, represent key targets for therapeutic agents against neurological and psychiatric disorders.
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the THIQ core influence binding affinity and selectivity for these receptors. One common modification is the introduction of a chlorine atom, which can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor binding pocket. This guide focuses on the SAR of chloro-substituted THIQs, providing a comparative analysis to aid in the rational design of novel dopamine receptor ligands.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical measure of its potency. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for a series of chloro-substituted tetrahydroisoquinolines at human D1 and D2 dopamine receptors, and compare them with non-chloro-substituted analogs and alternative dopamine receptor modulators.
SAR of 1-Substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines
The data below, from a study by Berenguer et al. (2009), illustrates the influence of the substituent at the 1-position on the affinity of 7-chloro-6-hydroxy-tetrahydroisoquinolines for D1-like and D2-like dopamine receptors.[1]
| Compound | R-Group (1-position) | D1-like Ki (nM) | D2-like Ki (nM) | Selectivity (D1/D2) |
| 1a | -CH3 | >10000 | 2500 ± 215 | - |
| 1b | -CH2CH3 | >10000 | 1400 ± 110 | - |
| 1c | -CH2CH2CH3 | >10000 | 450 ± 38 | - |
| 1d | -CH2(CH2)2CH3 | 3200 ± 280 | 66 ± 5 | 48.5 |
| 1e | -CH2(CH2)3CH3 | 4100 ± 350 | 120 ± 9 | 34.2 |
| 2a | -Phenyl | 1800 ± 150 | 4800 ± 410 | 0.38 |
| 2b | -Benzyl | 3500 ± 300 | 8300 ± 710 | 0.42 |
Key SAR Observations:
-
Effect of 1-Alkyl Chain Length: For the 1-alkyl substituted series (1a-1e), increasing the chain length from methyl to butyl (1d) significantly enhances affinity for the D2-like receptor, with the Ki value decreasing from 2500 nM to 66 nM.[1] The butyl-substituted analog 1d demonstrates the highest affinity and a 49-fold selectivity for D2 over D1 receptors.[1]
-
Effect of 1-Aryl/Benzyl Group: The introduction of a phenyl (2a) or benzyl (2b) group at the 1-position results in a notable decrease in affinity for the D2-like receptor compared to the optimal alkyl-substituted compounds.[1]
Comparison with Non-Chloro-Substituted Analogs and Alternatives
To understand the impact of the chloro-substitution, it is essential to compare these compounds with their non-chloro counterparts and other classes of dopamine receptor ligands.
| Compound Class | Compound Name | Key Structural Feature | D1 Ki (nM) | D2 Ki (nM) |
| Tetrahydroisoquinoline | N-Methyl-(R)-salsolinol | 6,7-dihydroxy (non-chloro) | - | - |
| Benzazepine | SCH 23390 | Chloro-substituted | 1.3 | 880 |
| Aporphine | (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Non-THIQ scaffold | 46 | 235 |
| Aporphine | (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | Non-THIQ scaffold | 1690 | 44 |
Comparative Insights:
-
Role of Chloro Group: While direct Ki data for the non-chloro version of 1-butyl-6-hydroxy-THIQ was not found in the searched literature, the high affinity of the 7-chloro analog for the D2 receptor suggests the chloro-substituent plays a crucial role in binding.[1]
-
Alternative Scaffolds: The benzazepine SCH 23390 is a potent and highly selective D1 antagonist, with a Ki of 1.3 nM for D1 receptors and 880 nM for D2 receptors.[2] This highlights a different scaffold's ability to achieve high D1 affinity and selectivity. Aporphines represent another class of dopamine receptor modulators. Notably, the N-alkyl substituent on the aporphine core significantly influences selectivity; an N-methyl group favors D1 affinity, while an N-n-propyl group enhances D2 affinity.[3]
Experimental Methodologies
The following is a detailed protocol for a radioligand binding assay, adapted from the methodology used to evaluate the chloro-substituted tetrahydroisoquinolines.[1]
Dopamine D1 and D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D1 and D2 receptors in rat striatal membranes.
Materials:
-
Tissue: Striata from male Wistar rats.
-
Radioligands: [3H]SCH 23390 (for D1-like receptors), [3H]spiperone (for D2-like receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) determination: 1 µM SCH 23390 for D1 assays, 1 µM (+)butaclamol for D2 assays.
-
Test Compounds: Chloro-substituted tetrahydroisoquinolines and other compounds of interest dissolved in a suitable solvent.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Rat striata are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous dopamine.
-
The suspension is centrifuged again under the same conditions, and the final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
For the D1 receptor assay , incubate membrane homogenates with 0.2 nM [3H]SCH 23390.
-
For the D2 receptor assay , incubate membrane homogenates with 0.1 nM [3H]spiperone.
-
Add various concentrations of the test compounds to compete with the radioligand.
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of the respective NSB compound.
-
Incubate the mixture for 30 minutes at 25°C.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Logical Relationships
To visualize the mechanisms of action and the logic behind the SAR, the following diagrams are provided.
Dopamine Receptor Signaling Pathways
Dopamine D1 and D2 receptors are coupled to different G-proteins and initiate distinct intracellular signaling cascades.
Caption: Canonical signaling pathways for dopamine D1 and D2 receptors.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the Ki values.
Caption: Workflow for the competitive radioligand binding assay.
Logical Relationship of SAR for 1-Alkyl-7-chloro-6-hydroxy-THIQs
This diagram summarizes the structure-activity relationship for the 1-alkyl substituted series at the D2 receptor.
Caption: SAR of 1-alkyl chain length on D2 receptor affinity.
Conclusion
The structure-activity relationship of chloro-substituted tetrahydroisoquinolines at dopamine receptors is significantly influenced by the nature of the substituent at the 1-position. For 7-chloro-6-hydroxy-tetrahydroisoquinolines, a 1-butyl substituent provides optimal affinity and selectivity for the D2 receptor. In contrast, aryl or benzyl groups at this position are less favorable for D2 receptor binding.
When compared to other scaffolds, it is evident that high affinity and selectivity for either D1 or D2 receptors can be achieved through different molecular frameworks. The benzazepine SCH 23390 remains a benchmark for D1 selective antagonists, while the chloro-substituted THIQs, particularly 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, represent a promising scaffold for the development of potent and selective D2 receptor ligands. The data and protocols presented in this guide offer a valuable resource for the continued exploration and optimization of tetrahydroisoquinoline-based compounds in dopamine receptor research.
References
- 1. Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Profile of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide
A Detailed Examination of the Selectivity and Off-Target Interactions of a Potent PNMT Inhibitor
For researchers and drug development professionals investigating the role of epinephrine in physiological and pathological processes, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-diCl-THIQ), also widely known as SK&F 64139, has long been a critical pharmacological tool. As a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine, 7,8-diCl-THIQ offers a means to selectively deplete this key catecholamine. However, a comprehensive understanding of its selectivity profile is paramount for the accurate interpretation of experimental results. This guide provides a detailed comparison of 7,8-diCl-THIQ's binding affinities across its primary target and key off-target sites, supported by experimental data and protocols.
At a Glance: Selectivity Profile
7,8-diCl-THIQ is a potent inhibitor of PNMT with an IC50 in the range of 100 nM and a Ki of 0.3 µM.[1][2] Its primary off-target activity is as an antagonist of α-adrenergic receptors, with a notable affinity for the α2 subtype.[3][4] Additionally, at higher concentrations, it exhibits weak inhibitory activity against monoamine oxidase (MAO).[3][5]
Comparative Analysis of PNMT Inhibitors
To provide a clearer picture of its relative selectivity, the binding profile of 7,8-diCl-THIQ is compared with other known PNMT inhibitors, SK&F 29661 and CGS 19281A.
| Target | This compound (SK&F 64139) | SK&F 29661 | CGS 19281A |
| PNMT | IC50 = 100 nM[1] | Ki = 300-600 nM | IC50 = 2.7 µM[6] |
| Ki = 0.3 µM[2] | |||
| α-Adrenergic Receptors | KB = 6 µM (general α-antagonist)[1] | No inhibition of [3H]clonidine binding[4] | No interaction with α1 or α2 receptors[6] |
| α2-Adrenergic Receptor | α2-blocker[3] | - | - |
| Monoamine Oxidase (MAO) | Weak inhibitor at higher doses[3] | - | - |
| ED50 = 3-4 mg/kg (in vivo)[5] |
Caption: Comparative binding affinities of selected PNMT inhibitors.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams have been generated.
Caption: Epinephrine biosynthesis pathway and the inhibitory action of 7,8-diCl-THIQ.
Caption: Generalized workflow for determining PNMT inhibition and receptor binding affinity.
Experimental Protocols
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7,8-diCl-THIQ for PNMT.
Materials:
-
Recombinant PNMT enzyme
-
Norepinephrine (substrate)
-
S-Adenosyl methionine (SAM) (methyl donor)
-
This compound (inhibitor)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Stopping Solution (e.g., perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, PNMT enzyme, and varying concentrations of 7,8-diCl-THIQ.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding norepinephrine and SAM.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding the stopping solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for the amount of epinephrine formed using HPLC.
-
Calculate the percentage of inhibition for each concentration of 7,8-diCl-THIQ compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of 7,8-diCl-THIQ for adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing the adrenergic receptor subtype of interest (e.g., α2A, α1D).
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]-clonidine for α2 receptors).
-
This compound (competitor ligand).
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Wash Buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, set up triplicate tubes for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known non-labeled ligand), and competitive binding (radioligand + varying concentrations of 7,8-diCl-THIQ).
-
Add the cell membranes to each well.
-
Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 7,8-diCl-THIQ.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound is a potent inhibitor of PNMT, making it an invaluable tool for studying the physiological roles of epinephrine. However, its significant affinity for α2-adrenergic receptors necessitates careful consideration when designing experiments and interpreting data. At higher concentrations, its weak MAO inhibitory effects may also become a factor. For studies requiring higher selectivity for PNMT with minimal adrenergic interaction, alternative compounds such as CGS 19281A may be more suitable, albeit with a lower potency for PNMT. The provided data and protocols serve as a comprehensive resource for researchers to effectively utilize and understand the pharmacological profile of 7,8-diCl-THIQ.
References
- 1. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKF-64139 - Wikipedia [en.wikipedia.org]
- 4. The blockade of alpha 2-adrenoceptors by the PNMT inhibitaor SK&F 64139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive effects of CGS 19281A, an inhibitor of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tetrahydroisoquinoline Analogs as PNMT Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tetrahydroisoquinoline (THIQ) analogs as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine. This analysis is supported by experimental data from peer-reviewed studies, offering insights into structure-activity relationships and providing detailed experimental protocols.
Phenylethanolamine N-methyltransferase (PNMT) plays a crucial role in the biosynthesis of epinephrine, a key hormone and neurotransmitter involved in various physiological processes, including the "fight-or-flight" response, cardiovascular function, and glucose metabolism.[1][2] The development of potent and selective PNMT inhibitors is of significant interest for elucidating the physiological roles of epinephrine and for the potential therapeutic intervention in conditions such as hypertension, anxiety, and post-traumatic stress disorder.[3] Tetrahydroisoquinoline (THIQ) and its derivatives have emerged as a prominent class of PNMT inhibitors.[3][4] This guide presents a comparative analysis of various THIQ analogs, focusing on their inhibitory potency and structure-activity relationships.
Quantitative Comparison of THIQ Analogs
The inhibitory potency of various THIQ analogs against PNMT is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data for a selection of THIQ derivatives, highlighting the impact of different substituents on their activity. Lower Ki values indicate higher inhibitory potency.
| Compound | Substituents | PNMT Ki (µM) | Selectivity (α2 Ki/PNMT Ki) | Reference |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | None | 10.3 | 0.036 | [4][5] |
| 3-Methyl-THIQ | 3-CH3 | 2.1 | 0.36 | [5] |
| 3-Ethyl-THIQ | 3-CH2CH3 | Diminished potency | - | [4] |
| 3-(Hydroxymethyl)-THIQ | 3-CH2OH | 2.4 | 6.0 | [4][5] |
| 7,8-Dichloro-THIQ (SK&F 64139) | 7-Cl, 8-Cl | 0.24 | - | [4] |
| 7-Aminosulfonyl-3-hydroxymethyl-THIQ | 7-SO2NH2, 3-CH2OH | 0.34 | 4100 | [5] |
| 7-Hydroxy-THIQ | 7-OH | - | - | [6] |
| 3-Trifluoromethyl-7-substituted-THIQs | 3-CF3, 7-various | 0.52 (for compound 16) | >1900 (for compound 16) | [7] |
| 1,2,3,4-Tetrahydrobenz[h]isoquinoline (THBQ) | Fused benzene ring | 0.49 | - | [2] |
| 7-Bromo-THBQ | Fused benzene ring, 7-Br | 0.22 | - | [2] |
Key Observations from the Data:
-
Substitution at the 3-position: Small alkyl or hydroxymethyl groups at the 3-position generally enhance PNMT inhibitory activity compared to the unsubstituted THIQ.[4][5] However, larger groups like ethyl lead to diminished potency, suggesting a sterically constrained pocket.[4] The hydroxyl group in 3-(hydroxymethyl)-THIQ is thought to form a hydrogen bond with an active-site residue, contributing to its enhanced activity.[4][5]
-
Substitution at the 7-position: Electron-withdrawing and hydrophilic substituents at the 7-position, such as aminosulfonyl, can significantly increase both potency and selectivity against the α2-adrenoceptor.[5]
-
Disubstitution: Combining favorable substitutions at both the 3- and 7-positions can have a synergistic effect, leading to highly potent and selective inhibitors.[5] For example, 7-aminosulfonyl-3-hydroxymethyl-THIQ is one of the most selective PNMT inhibitors reported.[5]
-
Aromatic Ring Extension: Extending the aromatic system, as seen in THBQ, can also enhance potency, likely due to increased hydrophobic interactions within the active site.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the analysis of THIQ analogs.
PNMT Enzyme Inhibition Assay
This in vitro assay is fundamental for determining the inhibitory potency (Ki or IC50) of test compounds.
Principle: The assay measures the enzymatic activity of PNMT by quantifying the formation of the product, epinephrine, from the substrate, norepinephrine. The reduction in product formation in the presence of an inhibitor is used to determine its potency.
Materials and Reagents:
-
Recombinant human PNMT enzyme
-
Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Test compounds (THIQ analogs)
-
Assay Buffer (e.g., phosphate buffer)
-
Detection system: High-Performance Liquid Chromatography with electrochemical detection (HPLC-ECD) or an Epinephrine ELISA kit.[8]
Procedure:
-
Preparation of Reagents: Prepare stock solutions of norepinephrine, SAM, and the test compounds in the assay buffer. A series of dilutions of the test compounds are made to determine the dose-response relationship.[8]
-
Enzyme Reaction:
-
In a microcentrifuge tube or a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle for control), and the PNMT enzyme solution.[8]
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.[8]
-
Initiate the enzymatic reaction by adding the substrates, norepinephrine and SAM.[8]
-
Incubate the reaction mixture for a specific time (e.g., 20-60 minutes) at 37°C.[8]
-
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid or by rapid cooling.
-
Detection and Analysis:
-
Quantify the amount of epinephrine produced using a validated detection method like HPLC-ECD or ELISA.[8]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Visualizations
Signaling Pathway of Epinephrine Synthesis
The following diagram illustrates the final step in the catecholamine biosynthesis pathway, where PNMT catalyzes the conversion of norepinephrine to epinephrine.
Caption: PNMT catalyzes the methylation of norepinephrine to epinephrine.
Experimental Workflow for PNMT Inhibition Assay
This diagram outlines the key steps involved in a typical in vitro PNMT inhibition assay.
Caption: Workflow for determining PNMT inhibitory activity.
Conclusion
The comparative analysis of tetrahydroisoquinoline analogs reveals a rich structure-activity relationship for the inhibition of PNMT. Substitutions at the 3- and 7-positions of the THIQ scaffold have been shown to be critical for modulating both inhibitory potency and selectivity. This guide provides a foundation for researchers in the field to understand the current landscape of THIQ-based PNMT inhibitors and to design future analogs with improved pharmacological profiles. The provided experimental protocols and visualizations serve as practical resources for the continued investigation of these promising compounds.
References
- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative In Vivo Efficacy of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and Its Analogs as PNMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-DCH-THIQ), a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), and its analogs. The data presented herein is compiled from preclinical studies to aid in the evaluation of these compounds for further research and development.
Introduction
This compound, also known as SKF-64139, is a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine.[1] With a Ki value of 0.3 μM, it serves as a valuable research tool for studying the physiological roles of epinephrine in conditions such as psychiatric disorders, Alzheimer's disease, and Parkinson's disease.[1][2] The in vivo activity of PNMT inhibitors is critical for their therapeutic potential, as it reflects their ability to modulate catecholamine levels and physiological responses, such as blood pressure. This guide focuses on the comparative in vivo data of 7,8-DCH-THIQ and its analogs.
Comparative In Vivo Efficacy Data
A key comparative in vivo study provides valuable insights into the efficacy of 7,8-DCH-THIQ and a non-aromatic analog, 2,3-dichloro-alpha-methylbenzylamine. The following tables summarize the effects of these compounds on catecholamine levels in different tissues and on the blood pressure of spontaneously hypertensive rats (SHR).
Table 1: Effect of PNMT Inhibitors on Hypothalamic Catecholamine Levels in Rats
| Compound | Dopamine (DA) | Norepinephrine (NE) | Epinephrine (Epi) |
| This compound (SKF-64139) | Increased | Decreased | Decreased |
| 2,3-dichloro-alpha-methylbenzylamine | Data not available | Data not available | Data not available |
Data extracted from in vivo studies in spontaneously hypertensive (SHR) and normotensive Wistar-Kyoto (WKY) rats.[1]
Table 2: Effect of PNMT Inhibitors on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Compound | Effect on Blood Pressure |
| This compound (SKF-64139) | Decreased |
| 2,3-dichloro-alpha-methylbenzylamine | Data not available |
Data from in vivo studies in SHR rats.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by PNMT inhibitors and a general workflow for their in vivo evaluation.
Detailed Experimental Protocols
The following is a representative experimental protocol for the in vivo evaluation of PNMT inhibitors, based on available literature.
Animal Model: Male spontaneously hypertensive (SHR) and their age-paired normotensive Wistar-Kyoto (WKY) rats are commonly used models.[1]
Drug Administration:
-
Compound: this compound (SKF-64139)
-
Dosage: 40 mg/kg
-
Route: Intraperitoneal (i.p.) injection
-
Frequency: Once daily for 3 days[1]
Measurement of Blood Pressure: Blood pressure is monitored in conscious, unrestrained rats using methods such as the tail-cuff method or radiotelemetry.
Tissue Collection and Catecholamine Analysis:
-
Following the treatment period, animals are euthanized.
-
Tissues such as the hypothalamus and adrenal glands are rapidly dissected and frozen.
-
Catecholamine levels (dopamine, norepinephrine, and epinephrine) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Discussion of Structure-Activity Relationships and In Vivo Efficacy
The available data, although limited in direct head-to-head comparisons, suggests that the 7,8-dichloro substitution on the tetrahydroisoquinoline ring is crucial for potent in vivo PNMT inhibition. The observed decrease in hypothalamic epinephrine and norepinephrine levels, coupled with a reduction in blood pressure in hypertensive rats, demonstrates the in vivo efficacy of 7,8-DCH-THIQ.[1]
Further research is warranted to explore a wider range of analogs in comparative in vivo studies to establish a more comprehensive structure-activity relationship for PNMT inhibition and to identify candidates with improved efficacy and pharmacokinetic profiles.
References
Cross-Validation of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-dichloro-THIQ) Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological effects of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-dichloro-THIQ), also known as SKF-64139, and related tetrahydroisoquinoline (THIQ) derivatives in various cell lines. While 7,8-dichloro-THIQ is a well-established potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), publicly available data on its direct cytotoxic effects across different cell lines is limited.[1][2][3][4] This guide summarizes the primary activity of 7,8-dichloro-THIQ and compares the cytotoxic profiles of other THIQ analogs to provide a broader context for researchers investigating this class of compounds.
Overview of 7,8-dichloro-THIQ (SKF-64139)
7,8-dichloro-THIQ is a selective and potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine.[1][2][3][4] It is frequently utilized as a research tool to study the physiological roles of epinephrine in conditions related to the central nervous system and cardiovascular regulation.[3] In addition to its primary target, it has been reported to exhibit weak monoamine oxidase (MAO) inhibition at higher concentrations and to act as an alpha-2 adrenergic receptor blocker.[3]
Comparative Analysis of THIQ Derivatives' Cytotoxicity
While direct cytotoxic data for 7,8-dichloro-THIQ is scarce in the reviewed literature, numerous other THIQ derivatives have demonstrated significant anti-proliferative and apoptotic effects in a variety of cancer cell lines. The following table summarizes the cytotoxic activity of several THIQ analogs.
| Compound/Derivative | Cell Line(s) | IC50 Value(s) | Observed Effects |
| TQ9 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone | Human oral squamous cell carcinoma (HSC-2, HSC-4), HL-60 | Not specified | Induces autophagy in HSC-2 and HSC-4 cells, marginal apoptosis in HL-60 cells.[5] |
| TD13 (Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate) | Human oral squamous cell carcinoma | Not specified | High tumor-specific cytotoxicity.[5] |
| STX 2895, STX 3329, STX 3450, STX 3451 (Nonsteroidal THIQ-based analogs) | MDA-MB-231 (breast cancer), A549 (lung cancer) | Nanomolar concentrations | Induce apoptosis, microtubule depolymerization, G2/M cell cycle arrest.[6][7] |
| Analog 5c (A novel THIQ analogue) | A549 (lung cancer) | 14.61 ± 1.03 µM | Induces G0/G1 phase arrest and mitochondria-dependent apoptosis.[5] |
| Tetrahydro-[1][2][8]triazolo[3,4-a]isoquinoline chalcone derivatives | MCF7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), HepG2 (liver cancer) | 27.15 - 50.05 µg/ml (for most active compounds in MCF7) | Induce G1 cell cycle arrest and apoptosis.[7][9][10] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway associated with 7,8-dichloro-THIQ is the inhibition of the catecholamine biosynthesis pathway. For other THIQ derivatives with demonstrated anticancer activity, the induction of apoptosis often involves mitochondria-dependent pathways.
Signaling Pathway of PNMT Inhibition by 7,8-dichloro-THIQ
Caption: Inhibition of Epinephrine synthesis by 7,8-dichloro-THIQ.
General Apoptotic Pathway for Cytotoxic THIQ Analogs
Caption: Mitochondria-dependent apoptosis induced by THIQ analogs.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 7,8-dichloro-THIQ) and a vehicle control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
7,8-dichloro-THIQ is a valuable pharmacological tool for studying the PNMT pathway. While its direct cytotoxic effects are not extensively documented, the broader family of THIQ derivatives has shown considerable promise as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. Further investigation into the cytotoxic potential of 7,8-dichloro-THIQ, particularly in comparison to its more cytotoxic analogs, could reveal novel structure-activity relationships and potential therapeutic applications. Researchers are encouraged to utilize the outlined protocols to conduct such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of SK&F 64139: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo assessment of SK&F 64139, a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine. While SK&F 64139 is a valuable research tool for studying the roles of epinephrine, its in vivo specificity is not absolute. This guide objectively compares its primary activity with its off-target effects and provides a comparative analysis with other relevant compounds, supported by experimental data and detailed methodologies.
Executive Summary
SK&F 64139 is a powerful inhibitor of PNMT, effectively reducing epinephrine levels in vivo. However, it also exhibits significant antagonist activity at α2-adrenoceptors and, at higher doses, weak inhibitory effects on monoamine oxidase (MAO).[1] These off-target activities can influence experimental outcomes and must be considered when interpreting data. This guide presents a quantitative comparison of SK&F 64139's potency at these different targets and provides detailed protocols for researchers to independently assess its specificity in their experimental models.
Data Presentation: In Vitro and In Vivo Potency of SK&F 64139 and Comparators
The following tables summarize the known quantitative data for SK&F 64139 and a key comparator for its α2-adrenoceptor antagonist activity, yohimbine.
| Compound | Target | Parameter | Value | Species/Tissue | Reference |
| SK&F 64139 | PNMT | IC50 | 1 x 10⁻⁷ M | Bovine Adrenal Gland (in vitro) | [2] |
| α-Adrenoceptors | K_B_ | 6 x 10⁻⁶ M | (in vitro) | ||
| MAO | ED50 | 3-4 mg/kg | Rat Brain (in vivo) | [3] | |
| Yohimbine | α2-Adrenoceptors | - | - | Human | [4][5][6] |
| Blood Pressure | - | Dose-dependent increase | Human | [4][5] | |
| Plasma Norepinephrine | - | Two-to-threefold rise | Human | [4] |
Signaling Pathways
To visualize the primary and off-target effects of SK&F 64139, the following diagrams illustrate the canonical signaling pathways for PNMT in epinephrine synthesis and for α2-adrenoceptor antagonism.
Experimental Protocols
To aid researchers in designing their own in vivo specificity studies, this section provides detailed methodologies for key experiments.
In Vivo Assessment of PNMT Inhibition
This protocol is designed to determine the in vivo inhibitory effect of a compound on PNMT activity by measuring the conversion of a radiolabeled precursor to epinephrine.
Materials:
-
Test compound (e.g., SK&F 64139)
-
³H-norepinephrine
-
Anesthetized rats
-
Apparatus for intravenous administration and blood sampling
-
High-performance liquid chromatography (HPLC) with electrochemical detection
-
Scintillation counter
Procedure:
-
Administer the test compound to anesthetized rats via the desired route (e.g., intravenous, intraperitoneal).
-
After a predetermined time, administer a tracer dose of ³H-norepinephrine intravenously.
-
Collect blood samples at various time points post-³H-norepinephrine administration.
-
Separate plasma from the blood samples.
-
Extract catecholamines from the plasma.
-
Separate ³H-norepinephrine and ³H-epinephrine using HPLC.
-
Quantify the amount of radioactivity in the epinephrine fraction using a scintillation counter.
-
Calculate the percent inhibition of PNMT activity by comparing the amount of ³H-epinephrine formed in treated animals to that in vehicle-treated controls.
In Vivo Assessment of α-Adrenoceptor Antagonism (Pressor Response)
This protocol measures the ability of a compound to antagonize the pressor (blood pressure increasing) effects of α-adrenoceptor agonists in a pithed rat model.[1][3][7]
Materials:
-
Test compound (e.g., SK&F 64139, yohimbine)
-
α-adrenoceptor agonist (e.g., phenylephrine for α1, clonidine for α2)
-
Pithed rats (spinal cord destroyed to eliminate central cardiovascular reflexes)
-
Apparatus for mechanical ventilation
-
Cannulas for intravenous drug administration and direct arterial blood pressure measurement
-
Pressure transducer and recording system
Procedure:
-
Prepare the pithed rat under anesthesia and begin mechanical ventilation.
-
Insert cannulas into a femoral vein for drug administration and a carotid artery for blood pressure monitoring.
-
Allow the animal's blood pressure to stabilize.
-
Administer a dose-response curve of the α-adrenoceptor agonist and record the pressor responses.
-
Administer the test antagonist.
-
After a suitable time for the antagonist to take effect, repeat the dose-response curve for the agonist.
-
A rightward shift in the dose-response curve for the agonist indicates competitive antagonism. The degree of the shift can be used to calculate the antagonist's potency (pA2 value).
In Vivo Assessment of MAO Inhibition
This protocol assesses the in vivo inhibitory effect of a compound on MAO activity by measuring the levels of monoamines and their metabolites.[8][9][10]
Materials:
-
Test compound (e.g., SK&F 64139)
-
Rats
-
Apparatus for drug administration and tissue collection
-
HPLC with electrochemical detection
Procedure:
-
Administer the test compound to the rats.
-
At various time points after administration, euthanize the animals and rapidly dissect the brain or other tissues of interest.
-
Homogenize the tissue in an appropriate buffer.
-
Analyze the levels of monoamines (e.g., dopamine, norepinephrine, serotonin) and their acidic metabolites (e.g., DOPAC, HVA, 5-HIAA) in the tissue homogenates using HPLC with electrochemical detection.
-
MAO inhibition is indicated by an increase in the levels of the parent monoamines and a decrease in the levels of their metabolites. The ED50 can be determined by assessing the dose of the compound required to cause a 50% reduction in metabolite levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study assessing the effects of a test compound on physiological parameters.
Conclusion
SK&F 64139 is an invaluable tool for investigating the physiological and pathological roles of epinephrine. However, its utility is maximized when its off-target effects are acknowledged and controlled for. This guide provides the necessary data and methodologies to allow researchers to critically evaluate the in vivo specificity of SK&F 64139 and to design experiments that account for its α2-adrenergic and MAO inhibitory properties. By carefully considering these factors, researchers can ensure the validity and accuracy of their findings.
References
- 1. Possible subdivision of postsynaptic alpha-adrenoceptors mediating pressor responses in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by lead of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha 1-Adrenoceptor agonist activity of alpha 2-adrenoceptor antagonists in the pithed rat preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of yohimbine on blood pressure, autonomic reflexes, and plasma catecholamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Comparative efficacy of yohimbine against pyridostigmine for the treatment of orthostatic hypotension in autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of blood gases on alpha 1- and alpha 2- adrenoceptor-mediated pressor responses in the pithed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
Safety Operating Guide
Safe Disposal of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. As with many chlorinated compounds, it is classified as hazardous waste and requires specialized disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.
Waste Classification and Handling
This compound and its containers must be treated as hazardous waste. Due to its chlorinated nature, it falls under regulations governing halogenated organic compounds. Improper disposal, such as discarding in standard laboratory trash or pouring down the drain, is prohibited and can lead to environmental contamination and regulatory penalties.
Key Handling and Storage Guidelines for Waste:
-
Segregation: Keep waste this compound separate from non-halogenated solvents and other waste streams.[1][2] Mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal, as the entire mixture must be treated as halogenated waste.[1]
-
Labeling: Clearly label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution or local regulations.
-
Containers: Use only approved, leak-proof, and chemically compatible containers with secure screw-top caps for waste accumulation.[1]
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal Protocol
The recommended and often mandated disposal method for chlorinated organic compounds is high-temperature incineration.[3] This process must be carried out by a licensed and certified hazardous waste disposal company.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.
-
For solids, sweep up and shovel the material, avoiding dust formation.[3]
-
For solutions, pour carefully into the waste container.
-
-
Container Management:
-
Do not overfill waste containers. Leave adequate headspace to allow for expansion.
-
Keep containers securely closed when not in use.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.
-
Provide them with an accurate description of the waste, including its chemical composition and quantity.
-
-
Documentation:
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of generation.
-
Retain all paperwork provided by the waste disposal company as proof of proper disposal.
-
Quantitative Data on Chlorinated Waste Incineration
The following table summarizes key quantitative parameters associated with the high-temperature incineration of chlorinated organic waste. These values are general and may vary depending on the specific facility and waste composition.
| Parameter | Value | Unit | Significance |
| Incineration Temperature | 900 - 1400 | °C | Ensures complete destruction of the organic compound.[4] |
| Residence Time | > 2 | seconds | The minimum time the waste must be held at the incineration temperature to ensure complete combustion. |
| Oxygen Excess | 1 - 40 | % | Ensures complete oxidation of the organic material.[5] |
| HCl Removal Efficiency | > 99 | % | The efficiency of the scrubber system in removing hydrogen chloride gas produced during combustion. |
Experimental Protocols: Incineration of Chlorinated Organic Waste
The primary "experiment" in the disposal of this compound is its destruction via incineration. While end-users in a laboratory setting will not be performing this, understanding the process is crucial for appreciating the importance of proper waste segregation and handling.
High-Temperature Incineration Process:
-
Pre-treatment: Liquid waste may be blended with other fuels to achieve a suitable viscosity and heating value for injection into the incinerator. Solid waste may be shredded or packed in combustible containers.
-
Combustion: The waste is introduced into a primary combustion chamber, which is typically a rotary kiln or a liquid injection incinerator, operating at temperatures between 900°C and 1400°C.[4] A secondary combustion chamber (afterburner) at even higher temperatures ensures the complete destruction of any remaining organic compounds.
-
Flue Gas Treatment (Scrubbing): The hot gases from the combustion process are passed through a series of pollution control devices. This typically includes:
-
Quenching: The gases are rapidly cooled with water.
-
Acid Gas Scrubbing: The gases are passed through a scrubber containing an alkaline solution (e.g., lime or caustic soda) to neutralize and remove acidic gases like hydrogen chloride (HCl), which is a major byproduct of chlorinated waste incineration.
-
-
Emission Monitoring: The treated flue gases are continuously monitored for pollutants before being released into the atmosphere to ensure compliance with environmental regulations.
-
Ash Disposal: Any solid residue (ash) from the incineration process is tested to determine if it is hazardous. If so, it is disposed of in a secure hazardous waste landfill.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for this compound and follow all applicable federal, state, and local regulations, as well as your institution's specific waste disposal policies.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. capotchem.com [capotchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
